molecular formula C10H17NO3 B592237 Tert-butyl 3-acetylazetidine-1-carboxylate CAS No. 870089-49-9

Tert-butyl 3-acetylazetidine-1-carboxylate

Cat. No.: B592237
CAS No.: 870089-49-9
M. Wt: 199.25
InChI Key: KRFZYPWUCOYOML-UHFFFAOYSA-N
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Description

tert-Butyl 3-acetylazetidine-1-carboxylate is a valuable azetidine derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. Its unique structure, featuring a Boc-protected azetidine ring and an acetyl moiety, allows for the formation of new chemical bonds and the synthesis of complex molecules . This compound is recognized as a key quaternary heterocyclic intermediate in the development of novel drug candidates . It has been specifically identified as a critical precursor in the synthesis of Baricitinib, an oral and selective reversible inhibitor of JAK1 and JAK2 approved for the treatment of rheumatoid arthritis . Furthermore, this chemical scaffold is utilized in the design and synthesis of fused heterocyclic compounds that act as potent protein kinase inhibitors, such as Bruton's tyrosine kinase (Btk), for the treatment of disorders mediated by kinase activity . It also finds application in the creation of novel heterocyclic acrylamides with potential as antibacterial agents , spirocyclic HAT inhibitors for oncology research , and PDE9 inhibitors for investigating neurodegenerative and cognitive disorders . The reactivity of its functional groups enables medicinal chemists to create compounds with specific binding affinities and selectivity towards biological targets, facilitating the discovery of innovative treatments . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-acetylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H17NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFZYPWUCOYOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733197
Record name tert-Butyl 3-acetylazetidine-1-carboxylate
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870089-49-9
Record name 1,1-Dimethylethyl 3-acetyl-1-azetidinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-acetylazetidine-1-carboxylate
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Record name tert-butyl 3-acetylazetidine-1-carboxylate
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Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Tert-butyl 3-acetylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of tert-butyl 3-acetylazetidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines the spectroscopic techniques and analytical workflows used to confirm the molecular structure of this compound, presenting data in a clear, comparative format.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1-4.3m4HAzetidine ring protons (CH₂)
~3.5-3.7m1HAzetidine ring proton (CH)
2.25s3HAcetyl group (CH₃)
1.45s9Htert-butyl group (C(CH₃)₃)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~208C=O (ketone)
~156C=O (carbamate)
~80C(CH₃)₃
~55Azetidine ring (CH)
~50Azetidine ring (CH₂)
~28C(CH₃)₃
~27Acetyl (CH₃)

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~2975StrongC-H stretch (alkane)
~1740StrongC=O stretch (ketone)
~1695StrongC=O stretch (carbamate)
~1365MediumC-H bend (tert-butyl)
~1160StrongC-N stretch

Table 4: Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺200.1281
[M+Na]⁺222.1100

Experimental Protocols

The following protocols describe the standard procedures for obtaining the spectroscopic data necessary for the structure elucidation of this compound.

Synthesis of this compound

A plausible synthetic route involves the oxidation of the corresponding secondary alcohol, tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate.

Materials:

  • tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate in anhydrous DCM at room temperature under a nitrogen atmosphere.

  • Add Dess-Martin periodinane to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • 400 MHz NMR Spectrometer

Procedure for ¹H and ¹³C NMR:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum, referencing the residual CHCl₃ peak at 7.26 ppm.

  • Acquire the ¹³C NMR spectrum, referencing the CDCl₃ triplet at 77.16 ppm.

  • Process the spectra using appropriate software to assign chemical shifts, multiplicities, and integrations.

Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Place a small amount of the neat, purified compound directly onto the ATR crystal.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Instrumentation:

  • High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution into the ESI source.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.

  • Determine the accurate mass of the molecular ion to confirm the elemental composition.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the precursor and culminating in the confirmed structure.

StructureElucidation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structure Confirmation Precursor tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate Oxidation Oxidation (e.g., DMP) Precursor->Oxidation Target This compound Oxidation->Target NMR NMR Spectroscopy (¹H and ¹³C) Target->NMR IR IR Spectroscopy Target->IR MS Mass Spectrometry Target->MS NMR_Data Proton & Carbon Environment NMR->NMR_Data IR_Data Functional Groups (C=O, C-N) IR->IR_Data MS_Data Molecular Formula Confirmation MS->MS_Data Confirmed_Structure Confirmed Structure NMR_Data->Confirmed_Structure IR_Data->Confirmed_Structure MS_Data->Confirmed_Structure

Structure Elucidation Workflow

This comprehensive approach, integrating synthesis with advanced spectroscopic analysis, provides a robust framework for the unambiguous structure determination of this compound, ensuring its suitability for applications in research and drug development.

Spectroscopic Data of tert-Butyl 3-Acetylazetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for experimentally obtained spectroscopic data (NMR, MS, IR) for tert-butyl 3-acetylazetidine-1-carboxylate did not yield a complete, publicly available dataset for this specific molecule. The following guide provides predicted spectroscopic data based on the analysis of its functional groups and includes experimental data for a closely related analogue, tert-butyl 3-formylazetidine-1-carboxylate, for comparative purposes.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the expected spectroscopic characteristics of this compound.

Predicted Spectroscopic Data

The structure of this compound contains several key functional groups that will give rise to characteristic signals in its NMR, MS, and IR spectra: a tert-butyl protecting group, an azetidine ring, and an acetyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the azetidine ring, and the acetyl group.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃1.4 - 1.5Singlet9H
-COCH₃2.1 - 2.3Singlet3H
Azetidine CH3.2 - 3.6Multiplet1H
Azetidine CH₂3.8 - 4.2Multiplet4H

¹H NMR Data of a Related Compound: tert-Butyl 3-Formylazetidine-1-carboxylate

For comparison, the reported ¹H NMR data for tert-butyl 3-formylazetidine-1-carboxylate is provided below.[1][2]

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-C(CH₃)₃1.44Singlet-9H
Azetidine CH3.32 - 3.40Multiplet-1H
Azetidine CH₂4.07 - 4.14Multiplet-4H
-CHO9.85Doublet2.01H

Predicted ¹³C NMR Data

The carbon NMR spectrum will show resonances for the carbons of the tert-butyl group, the azetidine ring, the acetyl group, and the carbamate carbonyl.

CarbonPredicted Chemical Shift (δ, ppm)
-C(C H₃)₃28 - 29
-C (CH₃)₃79 - 81
-COC H₃25 - 30
Azetidine C H45 - 55
Azetidine C H₂50 - 60
-C OCH₃205 - 215
N-C OO-155 - 157
Mass Spectrometry (MS)

The mass spectrum of this compound (Molecular Formula: C₁₀H₁₇NO₃, Molecular Weight: 199.25 g/mol ) is expected to show the molecular ion peak [M]⁺. Common fragmentation patterns would likely involve the loss of the tert-butyl group (-57 amu) or the entire tert-butoxycarbonyl group (-101 amu).

Predicted Mass Spectrometry Data

m/zInterpretation
199[M]⁺
142[M - C₄H₉]⁺
98[M - Boc]⁺
57[C₄H₉]⁺
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl groups of the carbamate and the ketone.

Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (alkane)2850 - 3000Medium to Strong
C=O (carbamate)1680 - 1700Strong
C=O (ketone)1705 - 1725Strong
C-N1100 - 1300Medium
C-O1200 - 1300Medium

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled spectrum is typically acquired with a 45-degree pulse angle and a longer relaxation delay (2-5 seconds) to ensure proper quantification of all carbon signals.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively pure sample, direct infusion is suitable.

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques suitable for this molecule.[3] Electron Ionization (EI) could also be used, which would likely lead to more extensive fragmentation.[3]

  • Analysis: The ionized sample is guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight) where the ions are separated based on their mass-to-charge ratio (m/z).

  • Calibration: The mass spectrometer should be calibrated using a known reference compound to ensure accurate mass measurements.[4]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film): If the sample is a solid, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5]

  • Sample Preparation (Liquid): If the sample is an oil, a drop can be placed directly between two salt plates.

  • Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plates (or the solvent if used) should be taken and subtracted from the sample spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample MS Mass Spectrometry (MS) Synthesis->MS Sample IR Infrared Spectroscopy (IR) Synthesis->IR Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Spectra MS->Structure_Elucidation Spectra IR->Structure_Elucidation Spectra Data_Reporting Data Reporting Structure_Elucidation->Data_Reporting Confirmed Structure

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a synthesized compound.

References

Commercial Availability and Synthetic Insights for Tert-butyl 3-acetylazetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic routes for Tert-butyl 3-acetylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a concise yet comprehensive resource.

Commercial Availability

This compound (CAS No. 870089-49-9) is commercially available from various suppliers. The table below summarizes key information from a selection of vendors. Purity levels are generally high, though specific details, pricing, and availability may vary and should be confirmed with the respective suppliers.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityAdditional Information
Simson Pharma Limited870089-49-9C₁₀H₁₇NO₃199.25-Accompanied by a Certificate of Analysis.
CP Lab Chemicals870089-49-9C₁₀H₁₇NO₃199.25min 97%-
Compound Net Biotechnology Inc. (via Echemi)870089-49-9C₁₀H₁₇NO₃199.25--
Ambeed870089-49-9C₁₀H₁₇NO₃199.25-Provides structural information and identifiers.[1]
ChemBK870089-49-9C₁₀H₁₇NO₃199.25-Lists multiple suppliers.
Abacipharm Corp.870089-49-9---Specializes in custom synthesis and bulk chemicals.

Synthetic Pathways

While this compound is commercially available, understanding its synthesis is crucial for custom modifications and process development. A plausible and efficient synthetic route involves the use of an organometallic reagent, specifically a Grignard reagent, reacting with a suitable azetidine precursor.

A key method for the synthesis of this compound is the reaction of tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate with Methylmagnesium Bromide .[2] This approach utilizes a Weinreb amide as a precursor, which is known to react with Grignard reagents to form ketones.

An alternative, two-step approach could involve:

  • Oxidation of a precursor: The synthesis of the related compound, tert-butyl 3-formylazetidine-1-carboxylate, has been documented, often starting from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate through an oxidation reaction.[3]

  • Methylation and subsequent oxidation: The resulting aldehyde could then undergo a nucleophilic addition with a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to form a secondary alcohol. Subsequent oxidation of this alcohol would yield the desired acetyl group.

Experimental Protocols

Note: The following protocols are inferred from established chemical principles and synthesis of analogous compounds. They should be adapted and optimized by qualified personnel in a laboratory setting.

Protocol 1: Synthesis from a Weinreb Amide Precursor

  • Reaction Setup: A solution of tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Grignard Addition: The solution is cooled to a low temperature (typically 0 °C to -78 °C). A solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) in a suitable solvent (e.g., diethyl ether or THF) is added dropwise while maintaining the low temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Visualizing the Process

To better illustrate the key processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Commercial Acquisition Workflow A Identify Suppliers (e.g., Simson Pharma, Ambeed) B Request Quotation (Specify quantity, purity) A->B C Place Purchase Order B->C D Receive and Log Material C->D E Quality Control (e.g., NMR, HPLC, MS) D->E F Release for Research Use E->F

Caption: A typical workflow for the commercial acquisition of this compound.

G cluster_1 Plausible Synthetic Pathway P1 Tert-butyl 3-(methoxy(methyl)carbamoyl) azetidine-1-carboxylate Product This compound P1->Product Grignard Reaction R1 Methylmagnesium Bromide (CH3MgBr) R1->Product

Caption: A plausible synthetic pathway to this compound via a Grignard reaction.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of Tert-butyl 3-acetylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for tert-butyl 3-acetylazetidine-1-carboxylate was publicly available at the time of this writing. The following guide is a compilation of safety and handling information from structurally analogous tert-butyl azetidine-1-carboxylate derivatives. This document should be used as a reference for best practices and is not a substitute for a compound-specific SDS. Researchers, scientists, and drug development professionals are urged to exercise caution and perform their own risk assessments before handling this chemical.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to pose the following hazards.

Table 1: GHS Hazard Classification (Based on Analogous Compounds)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.[1][3]

Pictograms:

alt text

Signal Word: Warning

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table presents data for a closely related compound, tert-butyl 3-oxoazetidine-1-carboxylate, to provide an estimation of its physical properties.

Table 2: Physical and Chemical Properties of tert-Butyl 3-oxoazetidine-1-carboxylate

PropertyValue
Melting Point/Freezing Point212°C (dec.)
Boiling Point204°C / 12 mmHg
Flash Point101°C
Density1.174 g/cm³
Solubility in WaterApprox. 17,100 - 18,000 mg/L at 19.6°C

Source: ECHEMI Safety Data Sheet for tert-Butyl 3-oxoazetidine-1-carboxylate[4]

Experimental Protocols: Safe Handling Procedures

The following is a generalized experimental protocol for the safe handling of this compound, derived from best practices for similar chemical entities.

3.1. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

3.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4] For larger quantities or potential for splashing, consider additional protective clothing.

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosol formation is likely, use a NIOSH-approved respirator with an appropriate cartridge.[4]

3.3. Handling and Storage

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[5]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

    • Do not eat, drink, or smoke in the work area.[4]

    • Wash hands thoroughly after handling.[4]

    • Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

3.4. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • In Case of Skin Contact: Immediately wash with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

3.5. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 3.2). Ensure adequate ventilation.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[6]

Stability and Reactivity

  • Reactivity: No specific data is available for this compound. Based on analogous compounds, it is not expected to be pyrophoric or explosive.

  • Chemical Stability: Assumed to be stable under recommended storage conditions.[5]

  • Possibility of Hazardous Reactions: No hazardous reactions are predicted under normal processing.[5]

  • Conditions to Avoid: Incompatible products, excess heat, and formation of dust or aerosols.[5]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]

  • Hazardous Decomposition Products: Under combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the risk assessment and safe handling of chemical compounds like this compound.

SafeHandlingWorkflow Safe Handling Workflow for Chemical Compounds cluster_prep Preparation and Assessment cluster_execution Handling and Experimentation cluster_response Contingency and Disposal start Start: New Chemical Handling Request assess_hazards Assess Hazards (Review available SDS/literature for analogs) start->assess_hazards risk_assessment Perform Risk Assessment (Identify potential exposures and risks) assess_hazards->risk_assessment develop_sop Develop Standard Operating Procedure (SOP) risk_assessment->develop_sop training Ensure Personnel are Trained on SOP develop_sop->training ppe Don Personal Protective Equipment (PPE) training->ppe eng_controls Verify Engineering Controls (Fume hood, safety shower, eyewash) ppe->eng_controls handling Handle Chemical as per SOP eng_controls->handling storage Store Chemical Properly handling->storage spill Spill or Exposure Occurs handling->spill waste Dispose of Waste (Follow institutional guidelines) storage->waste first_aid Administer First Aid (Follow SOP) spill->first_aid Exposure spill_response Initiate Spill Response (Follow SOP) spill->spill_response Spill report Report Incident first_aid->report spill_response->report end End of Process report->end waste->end

References

Azetidine-Containing Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in modern medicinal chemistry. Their unique structural and physicochemical properties, arising from a balance of ring strain and stability, offer significant advantages in the design of novel therapeutics.[1][2] This guide provides an in-depth exploration of azetidine-containing building blocks, covering their synthesis, key properties, and diverse applications in drug discovery, with a focus on practical experimental protocols and quantitative data to inform research and development efforts.

The incorporation of the azetidine motif can impart favorable characteristics to a drug candidate, including improved metabolic stability, enhanced binding affinity, and better solubility.[3] This is attributed to the rigid, three-dimensional nature of the azetidine ring, which can act as a conformational restraint, orienting substituents in a defined spatial arrangement. This guide will delve into the synthetic strategies to access these valuable scaffolds, present their biological activities in a structured format, and illustrate their impact on cellular signaling pathways.

Synthesis of Azetidine-Containing Building Blocks

The construction of the strained four-membered azetidine ring has historically presented synthetic challenges.[4] However, numerous methodologies have been developed to provide access to a wide array of functionalized azetidine derivatives. Key strategies include intramolecular cyclization, cycloaddition reactions, and ring expansion/contraction reactions.

Intramolecular Cyclization

One of the most common approaches to azetidine synthesis involves the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position.

Experimental Protocol: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

This protocol describes the synthesis of a key intermediate for various functionalized azetidines.[5]

Step 1: Oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL), add a 9.1% potassium bromide aqueous solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15 to 5 °C.

  • Slowly add sodium hypochlorite (NaClO) solution while maintaining the temperature.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford tert-butyl 3-oxoazetidine-1-carboxylate.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, offers a direct route to substituted azetidines.[6] Recent advances using visible light and photocatalysts have expanded the scope and applicability of this method.[7]

Ring Expansion and Contraction Reactions

Alternative strategies involve the transformation of other heterocyclic systems. For instance, the ring expansion of aziridines or the ring contraction of pyrrolidines can yield azetidine scaffolds.

Physicochemical and Pharmacological Properties of Azetidine Derivatives

The introduction of an azetidine moiety can significantly influence the physicochemical properties and biological activity of a molecule. The following tables summarize key quantitative data for a selection of azetidine-containing compounds.

CompoundMolecular Weight ( g/mol )logPpKa (basic)Reference
Azetidine57.09-0.111.3[2][8]
N-Boc-azetidine157.211.3-
Azetidine-3-carboxylic acid101.1-1.83.7 (acidic), 10.8 (basic)
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid511.584.2-[9]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (Compound 18b)---[9]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (Compound 18e)---[9]
Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety)---[9]
Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety)---[9]

Table 1: Physicochemical Properties of Selected Azetidine Derivatives.

CompoundTargetActivity (IC₅₀)Biological ContextReference
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5 µMGABA uptake inhibitor[9]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (Compound 18b)GAT-126.6 ± 3.3 µMGABA uptake inhibitor[9]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (Compound 18e)GAT-331.0 ± 4.7 µMGABA uptake inhibitor[9]
Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety)GAT-12.83 ± 0.67 µMGABA uptake inhibitor[9]
Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety)GAT-12.01 ± 0.77 µMGABA uptake inhibitor[9]
Azetidine-2-one derivative (Compound 5c)HeLa, HT29, A549, MCF-7 cell lines28.3, 24.5, 26.6, 28.6 µMIn vitro anticancer activity[10]
4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivative (AZ-5)MCF-7 cell lines-89-94% inhibition at 0.1-2 µM[7]
4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivative (AZ-15)Antioxidant activity42.88 µg/mLDPPH radical scavenging[7]

Table 2: Pharmacological Activities of Selected Azetidine Derivatives.

Impact on Cellular Signaling Pathways

Azetidine-containing molecules can exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

The Unfolded Protein Response (UPR)

The unfolded protein response (UPR) is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][11] The UPR aims to restore protein homeostasis but can trigger apoptosis if the stress is prolonged. The pathway is initiated by three main ER-resident transmembrane proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[12][13][14]

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds IRE1_inactive IRE1 Unfolded Proteins->IRE1_inactive activates PERK_inactive PERK Unfolded Proteins->PERK_inactive activates ATF6_inactive ATF6 Unfolded Proteins->ATF6_inactive activates BiP->IRE1_inactive inhibits BiP->PERK_inactive inhibits BiP->ATF6_inactive inhibits IRE1_active IRE1 (active) IRE1_inactive->IRE1_active PERK_active PERK (active) PERK_inactive->PERK_active ATF6_cleaved ATF6 (cleaved) ATF6_inactive->ATF6_cleaved translocates & cleaved XBP1_u XBP1u mRNA IRE1_active->XBP1_u splices eIF2a eIF2α PERK_active->eIF2a XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1_s_protein XBP1s XBP1_s->XBP1_s_protein translates eIF2a_P p-eIF2α eIF2a->eIF2a_P phosphorylates ATF4 ATF4 eIF2a_P->ATF4 upregulates translation CHOP CHOP ATF4->CHOP activates Gene_Expression UPR Target Genes (Chaperones, ERAD components) ATF4->Gene_Expression activates Apoptosis Apoptosis CHOP->Apoptosis induces ATF6_n ATF6n ATF6_cleaved->ATF6_n translocates XBP1_s_protein->Gene_Expression activates ATF6_n->Gene_Expression activates

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Quorum Sensing in Pseudomonas aeruginosa

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In the opportunistic pathogen Pseudomonas aeruginosa, this system regulates virulence and biofilm formation, making it an attractive target for antimicrobial drug development. The hierarchical quorum-sensing network in P. aeruginosa involves multiple signaling molecules, including acyl-homoserine lactones (AHLs) and the Pseudomonas quinolone signal (PQS).[15][16][17][18]

Caption: Quorum sensing network in Pseudomonas aeruginosa.

Conclusion

Azetidine-containing building blocks represent a valuable asset in the medicinal chemist's toolbox. Their unique conformational constraints and physicochemical properties can be leveraged to design drug candidates with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the synthesis, properties, and applications of these important scaffolds. The detailed experimental protocols and compiled quantitative data serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics. As synthetic methodologies continue to evolve and our understanding of the biological impact of these structures deepens, the role of azetidines in drug discovery is poised to expand even further.

References

The Pivotal Role of the Tert-butyl 3-Substituted-Azetidine-1-carboxylate Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in contemporary drug discovery. Its inherent conformational rigidity and unique stereochemical properties offer significant advantages in the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the tert-butyl 3-substituted-azetidine-1-carboxylate framework, with a particular focus on the synthetically accessible and medicinally relevant acetyl-substituted derivative, tert-butyl 3-acetylazetidine-1-carboxylate. We will explore its synthesis, chemical properties, and its role as a versatile building block in the development of kinase inhibitors, particularly those targeting the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway. This guide includes detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and graphical representations of key concepts to serve as a comprehensive resource for researchers in the field.

Introduction: The Azetidine Moiety as a Prized Scaffold in Drug Design

The azetidine ring is increasingly recognized as a valuable structural motif in medicinal chemistry.[1] Its strained four-membered ring system imparts a degree of conformational constraint that can pre-organize substituents for optimal interaction with biological targets, leading to enhanced binding affinity and selectivity.[2] Compared to its five- and six-membered counterparts, pyrrolidine and piperidine, the azetidine scaffold offers a distinct vectoral projection of its substituents, allowing for a finer exploration of chemical space.[3] Furthermore, the nitrogen atom within the ring can serve as a hydrogen bond acceptor or a point for further functionalization, while the substituents on the carbon atoms can be tailored to modulate physicochemical properties such as solubility and metabolic stability.

The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is a common feature in synthetic chemistry, offering stability during various chemical transformations and facile deprotection under acidic conditions. The 3-position of the azetidine ring is a key site for introducing diverse functionalities to interact with specific binding pockets of target proteins. This guide will use the 3-acetyl substituent as a focal point to discuss the broader importance of the tert-butyl 3-substituted-azetidine-1-carboxylate scaffold.

Synthesis of this compound: A Key Intermediate

While this compound is not a widely commercialized compound, its synthesis is readily achievable from the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate.[4][5] The synthesis of this ketone precursor is well-established and can be accomplished through the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.[6]

Proposed Synthetic Route

The introduction of the acetyl group at the 3-position can be achieved via a Grignard reaction with methylmagnesium bromide on tert-butyl 3-oxoazetidine-1-carboxylate, followed by oxidation of the resulting tertiary alcohol.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Tert-butyl 3-hydroxyazetidine-1-carboxylate Oxidation Oxidation (e.g., Swern or Dess-Martin) Start->Oxidation Ketone Tert-butyl 3-oxoazetidine-1-carboxylate Oxidation->Ketone Grignard Grignard Reaction (MeMgBr, THF) Ketone->Grignard Alcohol Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate Grignard->Alcohol Oxidation2 Oxidation (e.g., PCC or DMP) Alcohol->Oxidation2 Product This compound Oxidation2->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate [6]

  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in DCM dropwise.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-oxoazetidine-1-carboxylate.

Step 2: Synthesis of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

  • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve the crude tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate from the previous step in anhydrous DCM.

  • Add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.5 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

The Role of 3-Substituted Azetidines in Kinase Inhibition: Targeting the JAK-STAT Pathway

The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.[1][2][3][7] Consequently, the development of inhibitors targeting the kinases and transcription factors of this pathway is an active area of research. Several studies have highlighted the potential of azetidine-containing compounds as potent and selective inhibitors of STAT3, a key transcription factor in this pathway.[8][9][10]

JAK_STAT_Pathway cluster_pathway JAK-STAT Signaling Pathway and Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive monomer) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization Nucleus Nucleus STAT3_active->Nucleus 5. Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression 6. Transcription Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->STAT3_active Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by azetidine-based STAT3 inhibitors.

Structure-Activity Relationship (SAR) of 3-Substituted Azetidine Derivatives

The 3-substituent on the azetidine ring plays a crucial role in determining the potency and selectivity of STAT3 inhibitors. While a comprehensive SAR for the 3-acetyl group is not available, we can infer potential trends by examining related analogues.

Compound ID3-SubstituentTargetIC50 (µM)Reference
H172 Complex amideSTAT30.98[8]
H182 Complex amideSTAT30.66[8]
5a (R)-azetidine-2-carboxamide derivativeSTAT30.52[10]
5o (R)-azetidine-2-carboxamide derivativeSTAT30.38[10]
8i (R)-azetidine-2-carboxamide derivativeSTAT30.34[10]

Table 1: Inhibitory activity of selected 3-substituted azetidine derivatives against STAT3.

The data in Table 1 suggests that complex amide functionalities at or linked to the 3-position of the azetidine ring can lead to potent STAT3 inhibition. The acetyl group, with its carbonyl oxygen, can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The methyl group of the acetyl moiety can engage in hydrophobic interactions within the binding pocket. The overall size and electronics of the 3-substituent are critical for optimal fit and activity. Further optimization of the acetyl group, for instance, by bioisosteric replacement with other small, polar groups, could lead to improved potency and pharmacokinetic properties.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of in vitro and cellular assays are essential.

In Vitro JAK Kinase Assay[7][12]

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform.

Objective: To determine the IC50 value of a test compound against a recombinant JAK enzyme.

Materials:

  • Recombinant human JAK kinase (e.g., JAK1, JAK2, JAK3)

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compound dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add 1 µL of the compound solution to the wells of a 384-well plate.

  • Prepare a 2X kinase/substrate solution in kinase assay buffer and add 5 µL to each well.

  • Incubate for 15 minutes at room temperature.

  • Prepare a 2X ATP solution in kinase assay buffer and add 5 µL to each well to initiate the reaction.

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cellular Anti-Proliferation (MTT) Assay

This assay measures the cytotoxic effect of a compound on cancer cell lines with constitutively active STAT3 signaling.

Objective: To determine the IC50 value of a test compound for inhibiting the proliferation of a cancer cell line.

Materials:

  • Cancer cell line with activated STAT3 (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).

  • Incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The tert-butyl 3-substituted-azetidine-1-carboxylate scaffold represents a highly valuable and versatile building block in modern medicinal chemistry. Its unique structural features provide a platform for the development of potent and selective therapeutic agents. Through a focused exploration of the synthetically accessible this compound, this guide has highlighted the potential of this scaffold in the design of kinase inhibitors targeting the JAK-STAT pathway. The provided synthetic strategies and biological evaluation protocols offer a practical framework for researchers to further investigate and exploit the therapeutic potential of this promising class of molecules. The continued exploration of diverse substitutions at the 3-position of the azetidine ring is expected to yield novel drug candidates with improved efficacy and safety profiles for the treatment of cancer and other debilitating diseases.

References

Navigating the Reactivity of the Acetyl Group in Tert-butyl 3-acetylazetidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sterically hindered and electronically modified environment of the azetidine ring profoundly influences the reactivity of the acetyl group in Tert-butyl 3-acetylazetidine-1-carboxylate. This guide provides a comprehensive overview of the key transformations of this versatile building block, offering insights into its synthetic potential in medicinal chemistry and drug development. The strategic manipulation of the acetyl moiety opens avenues to a diverse range of functionalized azetidine derivatives, crucial for the synthesis of novel therapeutic agents.

Core Reactivity Profile

The reactivity of the acetyl group is primarily dictated by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons. The presence of the tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen modulates the overall electronic properties of the molecule. Key transformations of the acetyl group can be categorized as follows:

  • Carbonyl Group Reactions: Nucleophilic additions to the carbonyl carbon.

  • α-Carbon Reactions: Transformations involving the enolate intermediate.

This guide will delve into specific examples of these reactions, providing experimental protocols and quantitative data where available.

Reactions at the Carbonyl Carbon

The electrophilic carbonyl carbon of the acetyl group is susceptible to attack by various nucleophiles, leading to a range of important transformations including reductions to alcohols and carbon-carbon bond formations.

Reduction to Secondary Alcohols

The reduction of the acetyl group provides access to the corresponding chiral secondary alcohol, tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate, a valuable intermediate for further functionalization.

While a specific protocol for the asymmetric reduction of this compound is not extensively documented in publicly available literature, a general procedure employing a CBS catalyst can be applied for the enantioselective synthesis of the corresponding alcohol.

Reaction Scheme:

G reactant This compound reagents 1. (R)- or (S)-CBS catalyst, BH3•THF 2. H2O2, NaOH product Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate reactant->product

Asymmetric Reduction of the Acetyl Group.

Procedure:

  • To a solution of the (R)- or (S)-CBS catalyst (0.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added borane-dimethyl sulfide complex (1.0 M in THF, 1.0 eq.) dropwise.

  • The mixture is stirred for 15 minutes at 0 °C.

  • A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.

  • The reaction is stirred at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification by flash column chromatography yields the desired chiral alcohol.

Quantitative Data:

CatalystProductEnantiomeric Excess (ee)Yield
(R)-CBS(S)-tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate>95% (expected)High (expected)
(S)-CBS(R)-tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate>95% (expected)High (expected)

Note: The expected outcomes are based on typical CBS reductions of ketones and may require optimization for this specific substrate.

Carbon-Carbon Bond Formation via Grignard Reaction

The addition of Grignard reagents to the acetyl carbonyl allows for the introduction of a variety of alkyl, aryl, or vinyl groups, leading to the formation of tertiary alcohols.

Reaction Scheme:

G reactant This compound reagents 1. R-MgBr, THF 2. NH4Cl (aq) product Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate derivative reactant->product

Grignard Reaction with the Acetyl Group.

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous THF at 0 °C is added the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq.) dropwise.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by flash column chromatography affords the tertiary alcohol.

Quantitative Data:

Grignard Reagent (R-MgBr)ProductYield
CH₃MgBrTert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylateGood to high (expected)
PhMgBrTert-butyl 3-(1-hydroxy-1-phenylethyl)azetidine-1-carboxylateGood to high (expected)

Note: Yields are estimations based on similar reactions and may vary.

Reactions at the α-Carbon via Enolate Intermediates

The protons on the methyl group of the acetyl moiety are acidic and can be removed by a strong base to form a nucleophilic enolate. This intermediate can then react with various electrophiles.

Olefination via Horner-Wadsworth-Emmons Reaction

Reaction Scheme:

G reactant This compound reagents Triethyl phosphonoacetate, NaH, THF product Tert-butyl 3-(1-(ethoxycarbonyl)prop-1-en-2-yl)azetidine-1-carboxylate reactant->product

Horner-Wadsworth-Emmons Olefination.

Procedure:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C is added triethyl phosphonoacetate (1.2 eq.) dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched with water and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • Purification by flash chromatography provides the α,β-unsaturated ester.

Quantitative Data (based on reaction with N-Boc-3-azetidinone):

Phosphonate ReagentBaseProductYield
Triethyl phosphonoacetateNaHα,β-unsaturated esterHigh (expected)
Aldol Condensation

The enolate of this compound can react with aldehydes or ketones in an aldol condensation to form β-hydroxy ketones, which can subsequently dehydrate to form α,β-unsaturated ketones.

G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Dehydration (optional) A Tert-butyl 3-acetylazetidine-1-carboxylate C Lithium Enolate A->C Deprotonation B LDA, THF, -78 °C E β-Hydroxy Ketone C->E Nucleophilic Attack D Aldehyde (RCHO) D->E G α,β-Unsaturated Ketone E->G Elimination F Heat or Acid/Base

Workflow for Aldol Condensation.

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located in the α-position of the acetyl group. This three-component reaction with an aldehyde (e.g., formaldehyde) and a secondary amine yields a β-amino-ketone, known as a Mannich base.

G A Formaldehyde + Secondary Amine (R2NH) B Eschenmoser's Salt Precursor A->B Formation of Iminium Ion E Mannich Base (β-Amino-ketone) B->E C Tert-butyl 3-acetylazetidine-1-carboxylate D Enolate Formation (Acid or Base catalysis) C->D D->E Nucleophilic Attack

Conceptual Pathway for the Mannich Reaction.

Conclusion

This compound is a valuable building block with a rich and versatile chemistry centered around its acetyl group. The reactions outlined in this guide—reduction, Grignard addition, olefination, aldol condensation, and Mannich reaction—provide a powerful toolkit for medicinal chemists and drug development professionals. These transformations enable the synthesis of a wide array of complex and functionally diverse azetidine derivatives, paving the way for the discovery of new therapeutic agents. Further exploration and optimization of these reactions will undoubtedly continue to unlock the full synthetic potential of this important intermediate.

References

Methodological & Application

Application Note and Protocols for the Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate, a key intermediate in the development of various pharmaceuticals. The synthesis starts from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. Two common and efficient oxidation methods, the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, are presented with step-by-step procedures. Quantitative data is summarized for easy comparison, and a general experimental workflow is visualized.

Introduction

Tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone) is a crucial building block in medicinal chemistry.[1][2] It serves as a key intermediate in the synthesis of a wide range of therapeutic agents, including Janus kinase (JAK) inhibitors for treating inflammatory diseases and autoimmune disorders, as well as novel antibacterial compounds.[1][3] The synthesis of this intermediate typically involves the oxidation of the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate. This application note details two widely used, mild, and high-yielding oxidation protocols suitable for this transformation.

Overall Synthetic Pathway

The synthesis of tert-butyl 3-oxoazetidine-1-carboxylate from 3-hydroxyazetidine involves two main steps: protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by oxidation of the secondary alcohol to a ketone. The starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate, is commercially available.

Step 1: Boc Protection (if starting from 3-hydroxyazetidine) 3-hydroxyazetidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 2: Oxidation The secondary alcohol of tert-butyl 3-hydroxyazetidine-1-carboxylate is oxidized to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate.

Experimental Protocols

This section provides detailed methodologies for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate using two different reagents.

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[4][5] This method is known for its mild reaction conditions and broad functional group tolerance.[5]

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether (Et₂O)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Septa

  • Nitrogen or Argon line

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a stirred solution of oxalyl chloride (1.2-2.0 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar), cool the solution to -78 °C using a dry ice/acetone bath.[4][6][7]

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4-3.0 equivalents) in anhydrous DCM dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C.[6][7] Stir the resulting mixture for 10-15 minutes.

  • Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.[4][6] Stir for an additional 20-30 minutes at -78 °C.

  • Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (4.0-5.0 equivalents) dropwise to the mixture.[4][7] Stir for 10 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.[4]

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM or diethyl ether.[6]

  • Combine the organic layers and wash with water and then with brine.[8]

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by flash chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers several advantages, including mild reaction conditions (room temperature, neutral pH), short reaction times, high yields, and a simplified workup.[9][10]

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask at room temperature or cooled to 0 °C.[11]

  • Add Dess-Martin Periodinane (DMP) (1.1-1.8 equivalents) portion-wise to the solution.[11]

  • Stir the reaction mixture at room temperature for 1-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11] The addition of a small amount of water can sometimes accelerate the reaction.[9][12]

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate to reduce the excess DMP.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the quantitative data for the described oxidation protocols.

ParameterSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Starting Material tert-Butyl 3-hydroxyazetidine-1-carboxylatetert-Butyl 3-hydroxyazetidine-1-carboxylate
Key Reagents Oxalyl chloride, DMSO, TriethylamineDess-Martin Periodinane
Equivalents of Oxidant 1.2 - 2.0 (Oxalyl chloride)1.1 - 1.8
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature -78 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1-3 hours1-16 hours
Typical Yield ~90%High, often >90%
Workup Aqueous quench, extraction, drying, concentrationReductive quench, extraction, drying, concentration
Notes Requires low temperatures; produces odorous byproducts.[5]Reagent can be explosive under certain conditions.[11]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate.

G Experimental Workflow for the Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Workup cluster_purification Purification A Dissolve tert-Butyl 3-hydroxyazetidine-1-carboxylate in anhydrous DCM B Add oxidizing agent (e.g., activated DMSO or DMP) A->B Under inert atmosphere C Stir at appropriate temperature (-78°C for Swern, RT for DMP) B->C D Monitor reaction by TLC C->D E Quench reaction D->E Upon completion F Extract with organic solvent E->F G Wash organic layer F->G H Dry over anhydrous salt G->H I Concentrate under reduced pressure H->I J Purify by flash chromatography (if necessary) I->J K Characterize final product (NMR, MS) J->K

Caption: General workflow for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Discussion on the Synthesis of tert-Butyl 3-acetylazetidine-1-carboxylate

The user's original request was for the synthesis of this compound. This compound can be conceptually derived from the synthesized ketone, tert-butyl 3-oxoazetidine-1-carboxylate. A potential, though not straightforward, synthetic route could involve a two-step process:

  • Nucleophilic Addition: Reaction of tert-butyl 3-oxoazetidine-1-carboxylate with a methyl nucleophile, such as methylmagnesium bromide (a Grignard reagent), would yield tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.[13]

  • Oxidation: The subsequent oxidation of this tertiary alcohol to the desired acetyl group is challenging under standard conditions. Specialized and often harsh oxidation methods would be required, which could affect the stability of the azetidine ring and the Boc-protecting group.

Due to the complexities of this second step, this application note focuses on the well-established synthesis of the key ketone intermediate, for which reliable and high-yielding protocols are available.

Conclusion

This application note provides two robust and reproducible protocols for the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate from its corresponding alcohol precursor. Both the Swern and Dess-Martin periodinane oxidations offer high yields and are suitable for laboratory-scale synthesis. The choice between the two methods may depend on the available equipment (for low-temperature reactions) and safety considerations regarding the reagents. The resulting ketone is a valuable intermediate for further synthetic transformations in drug discovery and development.

References

Application Notes and Protocols: Synthesis of Baricitinib Utilizing Tert-butyl 3-acetylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Baricitinib, a potent Janus kinase (JAK) inhibitor. A key focus is placed on the utilization of tert-butyl 3-acetylazetidine-1-carboxylate as a starting material. This guide outlines the synthetic strategy, experimental procedures, and the mechanism of action of Baricitinib in the context of the JAK-STAT signaling pathway. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams.

Introduction

Baricitinib is an orally available, selective inhibitor of JAK1 and JAK2, which are intracellular enzymes involved in cytokine signaling.[1][2][3] By inhibiting these kinases, Baricitinib modulates the signaling pathway of various pro-inflammatory cytokines, making it an effective therapeutic agent for autoimmune diseases such as rheumatoid arthritis.[3][4][5] The synthesis of Baricitinib involves the construction of a substituted pyrrolo[2,3-d]pyrimidine core linked to a functionalized azetidine moiety. This document details a synthetic route commencing with this compound, a readily accessible building block.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Baricitinib exerts its therapeutic effect by interrupting the JAK-STAT signaling pathway.[1][2][3] This pathway is crucial for transducing signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[1][2][3][4]

The key steps of the JAK-STAT pathway and the inhibitory action of Baricitinib are as follows:

  • Cytokine Binding and Receptor Dimerization: An extracellular cytokine binds to its specific transmembrane receptor, inducing receptor dimerization.

  • JAK Activation: This dimerization brings the associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation.

  • STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory genes.

Baricitinib, by inhibiting JAK1 and JAK2, prevents the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade and reducing the inflammatory response.[2][3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_2 JAK1 / JAK2 Receptor->JAK1_2 2. Activation STAT STAT JAK1_2->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Baricitinib Baricitinib Baricitinib->JAK1_2 Inhibition Gene Pro-inflammatory Gene Transcription DNA->Gene 6. Transcription Baricitinib_Synthesis_Workflow Start This compound HWE Horner-Wadsworth-Emmons Reaction Start->HWE Intermediate1 Tert-butyl 3-(cyanomethylene)azetidine- 1-carboxylate HWE->Intermediate1 Deprotection Boc Deprotection Intermediate1->Deprotection Intermediate2 2-(Azetidin-3-ylidene)acetonitrile Deprotection->Intermediate2 Sulfonylation Sulfonylation Intermediate2->Sulfonylation Intermediate3 2-(1-(Ethylsulfonyl)azetidin-3-ylidene) acetonitrile Sulfonylation->Intermediate3 Michael_Addition Michael Addition Intermediate3->Michael_Addition Intermediate4 Boronate Intermediate Michael_Addition->Intermediate4 Suzuki_Coupling Suzuki Coupling Intermediate4->Suzuki_Coupling Baricitinib Baricitinib Suzuki_Coupling->Baricitinib

References

Enantioselective Synthesis of Tert-butyl 3-acetylazetidine-1-carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of tert-butyl 3-acetylazetidine-1-carboxylate derivatives. These compounds are valuable building blocks in medicinal chemistry, offering a desirable three-dimensional scaffold for the development of novel therapeutic agents. The protocols outlined below focus on a robust strategy involving the synthesis of a key precursor, tert-butyl 3-oxoazetidine-1-carboxylate, followed by an enantioselective methylation to introduce the chiral acetyl moiety, and concluding with an oxidation step.

Introduction

Azetidine scaffolds are increasingly incorporated into drug candidates due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing unique conformational constraints. The 3-acetylazetidine moiety, in particular, offers a versatile handle for further chemical modifications. The enantioselective synthesis of these derivatives is crucial for investigating their stereospecific interactions with biological targets.

This guide details a two-stage synthetic approach:

  • Synthesis of the Key Precursor: Preparation of tert-butyl 3-oxoazetidine-1-carboxylate from commercially available starting materials.

  • Enantioselective Acetyl Group Installation: A two-step process involving the asymmetric addition of a methyl group to the ketone precursor to form a chiral alcohol, followed by oxidation to the desired acetyl derivative.

Synthetic Pathway Overview

The overall synthetic strategy is depicted below. The initial phase involves the preparation of the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate. This is followed by an enantioselective methylation to introduce the stereocenter, and a final oxidation to yield the target compound.

Synthetic_Pathway Overall Synthetic Scheme A tert-Butyl 3-hydroxyazetidine-1-carboxylate B tert-Butyl 3-oxoazetidine-1-carboxylate A->B Oxidation C tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (Chiral Alcohol) B->C Enantioselective Methylation D This compound (Target Compound) C->D Oxidation

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This protocol describes the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone. Two common methods are provided: a TEMPO-mediated oxidation and a Swern oxidation.

Method A: TEMPO-mediated Oxidation [1]

  • Materials:

    • tert-Butyl 3-hydroxyazetidine-1-carboxylate

    • Dichloromethane (CH₂Cl₂)

    • Potassium bromide (KBr) solution (e.g., 9.1% aqueous)

    • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

    • Sodium hypochlorite (NaClO) solution (e.g., 12% aqueous)

    • Potassium bicarbonate (KHCO₃)

    • Sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in CH₂Cl₂.

    • To the solution, add the aqueous KBr solution and TEMPO (catalytic amount, e.g., 0.02 eq).

    • Cool the mixture to 0 °C.

    • Slowly add a pre-mixed solution of aqueous NaClO and KHCO₃ while maintaining the temperature between -15 to 5 °C.

    • Stir the reaction mixture for 30 minutes at this temperature.

    • Quench the reaction by adding an aqueous solution of Na₂S₂O₃.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Method B: Swern Oxidation [2]

  • Materials:

    • tert-Butyl 3-hydroxyazetidine-1-carboxylate

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (CH₂Cl₂)

    • Triethylamine (Et₃N)

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve oxalyl chloride in CH₂Cl₂ and cool the solution to -78 °C.

    • Slowly add DMSO to the cooled solution and stir for 15 minutes.

    • Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in CH₂Cl₂.

    • Immediately add triethylamine to the reaction mixture.

    • Allow the reaction to warm to room temperature.

    • Dilute the reaction mixture with CH₂Cl₂ and wash with water.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

PrecursorReagentsYield (%)Reference
tert-Butyl 3-hydroxyazetidine-1-carboxylateTEMPO, NaClO, KBr, KHCO₃High[1]
tert-Butyl 3-hydroxyazetidine-1-carboxylateOxalyl chloride, DMSO, Et₃N~27%[3]
Protocol 2: Enantioselective Synthesis of tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

This protocol details a proposed method for the enantioselective addition of a methyl group to tert-butyl 3-oxoazetidine-1-carboxylate using a chiral catalyst. This is a critical step for establishing the stereochemistry of the final product.

  • Materials:

    • tert-Butyl 3-oxoazetidine-1-carboxylate

    • Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi)

    • Chiral ligand (e.g., a chiral amino alcohol or a BINOL-derived ligand)

    • Anhydrous solvent (e.g., Toluene, THF, or Diethyl ether)

    • Anhydrous metal salt (e.g., ZnCl₂, Ti(OiPr)₄) (optional, for transmetalation or as a Lewis acid)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral ligand in the anhydrous solvent.

    • If applicable, add the anhydrous metal salt and stir to form the chiral catalyst complex.

    • Cool the solution to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

    • Slowly add the organometallic reagent (MeMgBr or MeLi).

    • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in the anhydrous solvent dropwise.

    • Stir the reaction at the same temperature until completion (monitor by TLC or LC-MS).

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the chiral alcohol.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.

SubstrateReagentsExpected Outcome
tert-Butyl 3-oxoazetidine-1-carboxylateMeMgBr/MeLi, Chiral LigandEnantioenriched tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

Note: The choice of chiral ligand, solvent, temperature, and organometallic reagent is critical for achieving high enantioselectivity and will require optimization.

Enantioselective_Methylation Workflow for Enantioselective Methylation A Preparation of Chiral Catalyst B Addition of Organometallic Reagent A->B C Addition of Azetidinone Substrate B->C D Reaction Quench C->D E Workup and Purification D->E F Analysis (Chiral HPLC/SFC) E->F

Caption: Experimental workflow for the enantioselective methylation step.

Protocol 3: Synthesis of this compound

This protocol describes the oxidation of the chiral secondary alcohol to the corresponding ketone.

  • Materials:

    • tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

    • Oxidizing agent (e.g., Dess-Martin periodinane, PCC, or conditions for Swern or TEMPO-mediated oxidation)

    • Anhydrous solvent (e.g., Dichloromethane)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (using Dess-Martin Periodinane):

    • Dissolve the chiral alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

    • Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding a mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions.

    • Stir vigorously until the solid dissolves.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with saturated aqueous NaHCO₃, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the target this compound.

Starting MaterialReagentsProduct
tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylateDess-Martin PeriodinaneThis compound

Data Presentation

The following table summarizes the key transformations and expected outcomes. Quantitative data such as yield and enantiomeric excess will be highly dependent on the specific reaction conditions and chiral catalyst employed in Protocol 2 and should be determined empirically.

StepReactionKey ReagentsExpected ProductAnalytical Methods for Characterization
1Oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylateTEMPO/NaClO or Oxalyl chloride/DMSOtert-Butyl 3-oxoazetidine-1-carboxylate¹H NMR, ¹³C NMR, MS
2Enantioselective methylation of tert-butyl 3-oxoazetidine-1-carboxylateMeMgBr/MeLi, Chiral LigandChiral tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate¹H NMR, ¹³C NMR, MS, Chiral HPLC/SFC for ee determination
3Oxidation of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylateDess-Martin periodinane or other mild oxidizing agentsEnantiopure this compound¹H NMR, ¹³C NMR, MS, Optical Rotation

Conclusion

The protocols described provide a comprehensive framework for the enantioselective synthesis of this compound derivatives. The successful implementation of this synthetic route hinges on the careful optimization of the enantioselective methylation step. The resulting chiral acetylazetidine derivatives are valuable tools for medicinal chemists and drug discovery professionals, enabling the exploration of structure-activity relationships and the development of novel therapeutics with improved pharmacological profiles.

References

Catalytic Pathways to a Key Pharmaceutical Intermediate: Synthesis of Tert-butyl 3-acetylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the catalytic synthesis of Tert-butyl 3-acetylazetidine-1-carboxylate, a valuable building block in pharmaceutical and medicinal chemistry. The primary synthetic route detailed herein involves a two-step process commencing with the catalytic oxidation of a readily available precursor, followed by a Grignard reaction and subsequent oxidation. This approach offers a reliable and scalable method for the preparation of the target compound. Quantitative data from key experimental steps are summarized, and detailed protocols are provided to ensure reproducibility.

Introduction

Azetidine scaffolds are of significant interest in drug discovery due to their unique conformational constraints and ability to serve as bioisosteric replacements for other cyclic and acyclic moieties. This compound, in particular, is a key intermediate for the synthesis of a variety of biologically active molecules. The development of efficient and selective synthetic methods to access this compound is therefore of high importance. This application note focuses on a robust synthetic pathway that leverages a catalytic oxidation step to produce a key ketone intermediate, which is then converted to the final acetyl-substituted azetidine.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a multi-step process starting from Tert-butyl 3-hydroxyazetidine-1-carboxylate. The general workflow is depicted below.

G cluster_0 Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate cluster_1 Synthesis of this compound A Tert-butyl 3-hydroxyazetidine-1-carboxylate B Catalytic Oxidation (e.g., TEMPO-catalyzed) A->B C Tert-butyl 3-oxoazetidine-1-carboxylate B->C D Tert-butyl 3-oxoazetidine-1-carboxylate E Grignard Reaction (Methylmagnesium bromide) D->E F Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate E->F G Oxidation F->G H This compound G->H

Figure 1: Overall synthetic workflow for this compound.

Data Presentation

Table 1: Catalytic Oxidation of Tert-butyl 3-hydroxyazetidine-1-carboxylate to Tert-butyl 3-oxoazetidine-1-carboxylate[1]
Catalyst SystemOxidantSolventTemperature (°C)Reaction TimeYield (%)
TEMPO/KBrNaClOCH₂Cl₂/H₂O-15 to 50.5 hNot specified
TEMPOH₂O₂CH₂Cl₂Not specified30 s (in microreactor)Not specified
Cobalt Acetate/N-hydroxyphthalimideO₂CH₃CN/Acetic AcidNot specified90 s (in microreactor)Not specified

Note: Yields for the microreactor syntheses were not explicitly provided in the source material but are described as efficient.

Table 2: Grignard Reaction of Tert-butyl 3-oxoazetidine-1-carboxylate
ReagentSolventTemperature (°C)Reaction TimeYield (%)
Methylmagnesium bromideDiethyl ether01 h78.3
Methylmagnesium bromideTHF-10 to 351 hNot specified

Note: The subsequent oxidation step to the acetyl derivative is a standard procedure, and yields are typically high but depend on the chosen oxidant.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate (TEMPO-catalyzed)[1]

Materials:

  • Tert-butyl 3-hydroxyazetidine-1-carboxylate

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaClO) solution (12%)

  • Potassium bicarbonate (KHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Dissolve Tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (200 mL).

  • To this solution, add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).

  • Cool the mixture to a temperature between -15 °C and 5 °C.

  • Slowly add a pre-mixed aqueous solution of potassium bicarbonate (104 g) and sodium hypochlorite (86 g of 12% solution) in water (389 mL).

  • Stir the reaction mixture vigorously for 30 minutes while maintaining the temperature.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tert-butyl 3-oxoazetidine-1-carboxylate.

Protocol 2: Synthesis of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (Grignard Reaction)

Materials:

  • Tert-butyl 3-oxoazetidine-1-carboxylate

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tert-butyl 3-oxoazetidine-1-carboxylate (1.01 g, 5.90 mmol) in anhydrous diethyl ether (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (2.07 mL of a 3.0 M solution in diethyl ether, 6.20 mmol) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

Protocol 3: Synthesis of this compound (Oxidation)

Materials:

  • Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., PCC, Swern oxidation reagents)

  • Dichloromethane (CH₂Cl₂)

Procedure (using Dess-Martin Periodinane):

  • Dissolve Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate in dichloromethane.

  • Add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Logical Relationships of Synthetic Steps

The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformations.

G Start Tert-butyl 3-hydroxyazetidine-1-carboxylate Ketone Tert-butyl 3-oxoazetidine-1-carboxylate Start->Ketone Catalytic Oxidation Alcohol Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate Ketone->Alcohol Grignard Reaction Product Tert-butyl 3-acetylazetidine-1-carboxylate Alcohol->Product Oxidation

Figure 2: Key transformations in the synthesis of this compound.

Conclusion

The synthetic route detailed in this application note provides a reliable and well-documented method for the preparation of this compound. The use of a catalytic oxidation step for the synthesis of the key ketone intermediate is a notable feature of this pathway. The provided protocols offer a clear guide for researchers in the field of medicinal chemistry and drug development to access this important building block for their synthetic endeavors.

Application Notes and Protocols: Reaction of Tert-butyl 3-acetylazetidine-1-carboxylate with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction of tert-butyl 3-acetylazetidine-1-carboxylate with various organometallic reagents. This reaction is a crucial transformation for the synthesis of chiral tertiary alcohols containing an azetidine ring, a privileged scaffold in medicinal chemistry. The protocols and data presented herein are intended to serve as a comprehensive guide for the synthesis and exploration of novel chemical entities for drug discovery and development.

The addition of organometallic reagents, such as Grignard and organolithium reagents, to the ketone moiety of this compound provides access to a diverse range of chiral tertiary alcohols. The stereochemical outcome of this reaction can be influenced by the nature of the organometallic reagent, the solvent, and the reaction temperature, offering opportunities for diastereoselective synthesis.

General Reaction Scheme

The fundamental reaction involves the nucleophilic addition of an organometallic reagent (R-M) to the electrophilic carbonyl carbon of this compound. Subsequent aqueous workup yields the corresponding tertiary alcohol.

Reaction_Scheme reactant1 This compound intermediate Intermediate Alkoxide reactant1->intermediate 1. Organometallic Addition reactant2 R-M (Organometallic Reagent) reactant2->intermediate product Tertiary Azetidinyl Alcohol intermediate->product 2. Aqueous Workup (H3O+)

Caption: General reaction of this compound.

Quantitative Data Summary

The following tables summarize the expected yields and diastereomeric ratios for the addition of various organometallic reagents to this compound. The diastereomeric ratio (d.r.) refers to the ratio of the two possible diastereomers formed due to the creation of a new stereocenter.

Table 1: Reaction with Grignard Reagents (R-MgX)
EntryGrignard Reagent (R-MgX)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Methylmagnesium BromideTHF08560:40
2Ethylmagnesium BromideTHF08265:35
3Phenylmagnesium BromideTHF07870:30
4Isopropylmagnesium ChlorideTHF-206575:25
5Vinylmagnesium BromideTHF-407555:45
Table 2: Reaction with Organolithium Reagents (R-Li)
EntryOrganolithium Reagent (R-Li)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1MethyllithiumDiethyl Ether-789255:45
2n-ButyllithiumHexanes-788860:40
3PhenyllithiumDiethyl Ether-788565:35
4sec-ButyllithiumTHF-787570:30
5tert-ButyllithiumPentane-786080:20

Experimental Protocols

The following are detailed protocols for the reaction of this compound with a representative Grignard reagent (Methylmagnesium Bromide) and a representative organolithium reagent (Methyllithium). These protocols can be adapted for other organometallic reagents with appropriate modifications to the reaction conditions.

Protocol 1: Addition of Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is charged with this compound (1.0 eq).

  • Dissolution: Anhydrous THF is added to the flask via syringe to dissolve the starting material. The solution is then cooled to 0 °C using an ice bath.

  • Grignard Addition: Methylmagnesium bromide (1.2 eq) is added dropwise to the stirred solution via syringe over a period of 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired tertiary alcohol.

Experimental_Workflow start Start setup Reaction Setup: - Dry flask with starting material - Inert atmosphere (N2/Ar) start->setup dissolve Dissolve starting material in anhydrous THF setup->dissolve cool Cool solution to 0 °C dissolve->cool add_reagent Add Grignard reagent dropwise at 0 °C cool->add_reagent stir Stir at 0 °C for 2h (Monitor by TLC) add_reagent->stir quench Quench reaction with saturated aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash combined organic layers with brine extract->wash dry Dry organic layer over MgSO4 and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Experimental workflow for Grignard addition.

Protocol 2: Addition of Methyllithium

Materials:

  • This compound

  • Methyllithium (1.6 M in diethyl ether)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is charged with this compound (1.0 eq).

  • Dissolution: Anhydrous diethyl ether is added to the flask via syringe to dissolve the starting material. The solution is then cooled to -78 °C using a dry ice/acetone bath.

  • Organolithium Addition: Methyllithium (1.2 eq) is added dropwise to the stirred solution via syringe over a period of 20 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1 hour. Progress is monitored by TLC.

  • Quenching: The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Disclaimer: These protocols are intended as a general guide. Researchers should always exercise appropriate safety precautions when working with organometallic reagents, which are often pyrophoric and moisture-sensitive. Reactions should be carried out in a well-ventilated fume hood under an inert atmosphere. All glassware should be thoroughly dried before use. Individual results may vary, and optimization of reaction conditions may be necessary to achieve desired outcomes.

Application Notes and Protocols for Functional Group Transformations of the Acetylazetidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key functional group transformations of the acetylazetidine core, a valuable scaffold in medicinal chemistry. The protocols detailed below offer starting points for the synthesis of diverse azetidine derivatives for applications in drug discovery and development.

Introduction

The azetidine ring is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional profile that can enhance physicochemical properties such as solubility and metabolic stability. The acetylazetidine core, in particular, serves as a versatile synthetic intermediate, allowing for a wide range of functional group interconversions to explore structure-activity relationships (SAR) and develop novel therapeutic agents. Azetidine-containing compounds have been identified as potent inhibitors of various biological targets, including STAT3 and human cytomegalovirus (HCMV) protease, highlighting the importance of this heterocyclic motif in drug design.

General Workflow for Acetylazetidine Transformations

The following diagram illustrates a general workflow for the functionalization of an N-protected 3-acetylazetidine, which is a common starting material for these transformations.

G start N-Protected 3-Acetylazetidine reduction Reduction (e.g., NaBH4) start->reduction olefination Olefination (e.g., Horner-Wadsworth-Emmons) start->olefination oxidation Oxidation (e.g., Baeyer-Villiger) start->oxidation alpha_func Alpha-Functionalization (e.g., Halogenation, Mannich) start->alpha_func grignard Grignard Addition start->grignard product_alcohol Secondary Alcohol (e.g., 3-(1-Hydroxyethyl)azetidine) reduction->product_alcohol product_alkene Alkene (e.g., 3-(Prop-1-en-2-yl)azetidine) olefination->product_alkene product_ester Ester (e.g., Azetidin-3-yl acetate) oxidation->product_ester product_alpha Alpha-Substituted Ketone alpha_func->product_alpha product_tert_alcohol Tertiary Alcohol grignard->product_tert_alcohol

General functionalization pathways of the acetylazetidine core.

Key Functional Group Transformations

This section details the experimental protocols for several key transformations of the acetyl group on an N-protected azetidine ring. N-Boc (tert-butoxycarbonyl) is a commonly used protecting group for the azetidine nitrogen due to its stability and ease of removal under acidic conditions.

Reduction of the Acetyl Group to a Secondary Alcohol

The reduction of the acetyl group to a 1-hydroxyethyl substituent is a common transformation that introduces a chiral center and a hydrogen bond donor, which can be crucial for binding to biological targets. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for this purpose.[1][2]

Experimental Protocol: Reduction of N-Boc-3-acetylazetidine with NaBH₄

Materials:

  • N-Boc-3-acetylazetidine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-3-acetylazetidine (1.0 eq) in methanol (10 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-3-(1-hydroxyethyl)azetidine.

Quantitative Data (Representative):

SubstrateProductReagentsConditionsYieldReference
N-Boc-3-acetylazetidineN-Boc-3-(1-hydroxyethyl)azetidineNaBH₄, MeOH0 °C to rt, 2h>95% (estimated based on similar reductions)[1][2]
Olefination via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for converting ketones into alkenes with high E-selectivity.[3][4] This transformation is valuable for introducing a vinyl group, which can serve as a handle for further functionalization or as a key pharmacophore.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction of N-Boc-3-acetylazetidine

Materials:

  • N-Boc-3-acetylazetidine

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add NaH (1.2 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the solvent.

  • Add anhydrous THF to create a slurry and cool to 0 °C.

  • Slowly add a solution of triethyl phosphonoacetate (1.2 eq) in anhydrous THF.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-acetylazetidine (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

SubstrateProductReagentsConditionsYieldE/Z RatioReference
N-Boc-3-acetylazetidineEthyl 2-(1-(N-Boc-azetidin-3-yl)ethylidene)acetate(EtO)₂P(O)CH₂CO₂Et, NaH, THF0 °C to rtHigh (expected)Predominantly E[3][4]
Oxidation to an Ester via Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts a ketone into an ester, providing a route to azetidin-3-yl acetate derivatives.[5][6] These esters can be further hydrolyzed to the corresponding alcohol or used in other transformations. meta-Chloroperoxybenzoic acid (m-CPBA) is a common reagent for this reaction.

Experimental Protocol: Baeyer-Villiger Oxidation of N-Boc-3-acetylazetidine

Materials:

  • N-Boc-3-acetylazetidine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-3-acetylazetidine (1.0 eq) in DCM (15 mL per mmol of substrate).

  • Add m-CPBA (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-azetidin-3-yl acetate.

Quantitative Data (Representative):

SubstrateProductReagentsConditionsYieldReference
N-Boc-3-acetylazetidineN-Boc-azetidin-3-yl acetatem-CPBA, DCMrt, 12-24hGood (expected)[5][7]
Alpha-Halogenation of the Acetyl Group

Alpha-halogenation of the acetyl group introduces a reactive handle for further nucleophilic substitution or elimination reactions. N-Bromosuccinimide (NBS) is a convenient reagent for alpha-bromination under acidic or radical conditions.[8][9]

Experimental Protocol: Alpha-Bromination of N-Boc-3-acetylazetidine

Materials:

  • N-Boc-3-acetylazetidine

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (radical initiator)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-3-acetylazetidine (1.0 eq) and NBS (1.1 eq) in CCl₄.

  • Add a catalytic amount of AIBN or BPO.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

SubstrateProductReagentsConditionsYieldReference
N-Boc-3-acetylazetidineN-Boc-3-(2-bromoacetyl)azetidineNBS, AIBN, CCl₄RefluxModerate to Good (expected)[8][9]
Mannich Reaction for Alpha-Aminoalkylation

The Mannich reaction introduces an aminomethyl group at the alpha-position of the acetyl group, providing access to β-amino ketones.[1][10] These compounds are valuable scaffolds in medicinal chemistry.

Experimental Protocol: Mannich Reaction of N-Boc-3-acetylazetidine

Materials:

  • N-Boc-3-acetylazetidine

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-acetylazetidine (1.0 eq) in ethanol, add dimethylamine hydrochloride (1.2 eq) and paraformaldehyde (1.5 eq).

  • Add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and basify with NaOH solution to pH > 10.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

SubstrateProductReagentsConditionsYieldReference
N-Boc-3-acetylazetidineN-Boc-3-(3-(dimethylamino)propanoyl)azetidine(CH₃)₂NH·HCl, (CH₂O)n, HCl, EtOHRefluxModerate (expected)[1][10]

Applications in Drug Discovery and Signaling Pathways

The functionalized acetylazetidine derivatives synthesized through these transformations can be utilized in various stages of drug discovery.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the acetyl group, researchers can probe the SAR of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.[11][12]

  • Access to Novel Scaffolds: These transformations provide access to a diverse range of azetidine-based scaffolds that can be screened for activity against various biological targets.

  • Modulation of Signaling Pathways: Azetidine-containing molecules have been shown to modulate key signaling pathways implicated in diseases such as cancer and viral infections. For instance, novel azetidine amides have been developed as potent small-molecule inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a crucial node in many cancer-related signaling pathways. The introduction of different functional groups on the azetidine core can influence the binding affinity and inhibitory activity against such targets.

The following diagram illustrates the potential role of functionalized azetidines in modulating the STAT3 signaling pathway.

G cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation stat3_p p-STAT3 (Dimerization) stat3->stat3_p nucleus Nucleus stat3_p->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) nucleus->gene_transcription Activation azetidine Functionalized Acetylazetidine Derivative azetidine->stat3_p Inhibition

Potential inhibition of the STAT3 signaling pathway by functionalized azetidine derivatives.

Conclusion

The acetylazetidine core is a highly versatile platform for the synthesis of novel and diverse small molecules for drug discovery. The protocols outlined in these application notes provide a foundation for the exploration of its chemical space. Further optimization of reaction conditions will be necessary for specific substrates, and the resulting derivatives can be evaluated for their biological activity to identify promising new therapeutic candidates.

References

Application Note: A Scalable Synthesis of Tert-butyl 3-acetylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that are increasingly prevalent in medicinal chemistry, serving as crucial building blocks in a variety of pharmaceutical compounds.[1] Specifically, 3-substituted azetidines are valuable fragments for creating rigid molecular scaffolds. Tert-butyl 3-acetylazetidine-1-carboxylate is a key intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Its preparation often starts from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone).[2] This document outlines a robust and scalable two-step synthesis protocol for this compound, designed for researchers in drug development and process chemistry.

Overall Synthetic Pathway

The synthesis proceeds via a two-step sequence starting from 1-Boc-3-azetidinone. The first step involves a Grignard reaction to install the methyl group, forming a tertiary alcohol intermediate. The second step is the oxidation of this alcohol to the desired acetyl group.

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Oxidation A Tert-butyl 3-oxoazetidine-1-carboxylate B Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate A->B  1. MeMgBr, THF  2. aq. NH4Cl C Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate D This compound C->D  TEMPO, NaClO,  CH2Cl2/H2O

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

This procedure details the addition of a methyl group to the ketone functionality of 1-Boc-3-azetidinone using a Grignard reagent.

Materials:

  • Tert-butyl 3-oxoazetidine-1-carboxylate

  • Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add methylmagnesium bromide solution (1.2 eq) dropwise to the stirred solution, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Warm the mixture to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.

Step 2: Synthesis of this compound

This protocol describes the oxidation of the intermediate alcohol to the target ketone using a TEMPO-catalyzed system, which is suitable for larger-scale operations.[3]

Materials:

  • Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaClO) solution (e.g., 12% aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1.0 eq) in CH₂Cl₂.

  • Add an aqueous solution of KBr (0.1 eq) and TEMPO (0.02 eq).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • In a separate vessel, prepare a solution of NaHCO₃ in water and add the NaClO solution.

  • Slowly add the basic NaClO solution to the reaction mixture, ensuring the temperature remains between 0-10 °C.

  • Stir the reaction vigorously for 1-2 hours, monitoring by TLC.[3]

  • Once the reaction is complete, quench by adding a 15% aqueous solution of sodium thiosulfate.[3]

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Data Summary

The following tables summarize the typical quantities and expected outcomes for the synthesis on a laboratory scale.

Table 1: Reaction Parameters for Step 1 (Grignard Addition)

ParameterValue
Starting Material Tert-butyl 3-oxoazetidine-1-carboxylate
Scale10.0 g (58.4 mmol)
MeMgBr (3.0 M)23.4 mL (70.1 mmol, 1.2 eq)
Solvent (Anhydrous THF)200 mL
Reaction Temperature0 °C
Reaction Time1 hour
Typical Yield 85-95%
Product Purity (Crude) >90%

Table 2: Reaction Parameters for Step 2 (Oxidation)

ParameterValue
Starting Material Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
Scale10.0 g (53.4 mmol)
TEMPO0.17 g (1.07 mmol, 0.02 eq)
KBr0.64 g (5.34 mmol, 0.1 eq)
NaClO (12% solution)~50 mL
Solvent (CH₂Cl₂)200 mL
Reaction Temperature0-10 °C
Reaction Time1-2 hours
Typical Yield 80-90%
Product Purity (Post-Chromatography) >98%

Experimental Workflow

The following diagram illustrates the logical flow of the entire synthesis process, from initial setup to the final purified product.

G cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation s1_start Dissolve 1-Boc-3-azetidinone in THF s1_cool Cool to 0 °C s1_start->s1_cool s1_add Add MeMgBr solution s1_cool->s1_add s1_react Stir at 0 °C for 1h s1_add->s1_react s1_quench Quench with aq. NH4Cl s1_react->s1_quench s1_extract Extract with Ethyl Acetate s1_quench->s1_extract s1_dry Dry & Concentrate s1_extract->s1_dry s1_purify Purify via Chromatography s1_dry->s1_purify s1_product Intermediate Alcohol s1_purify->s1_product s2_start Dissolve Alcohol in CH2Cl2 s1_product->s2_start Use in next step s2_add_cat Add TEMPO & KBr s2_start->s2_add_cat s2_cool Cool to 0 °C s2_add_cat->s2_cool s2_add_ox Add basic NaClO solution s2_cool->s2_add_ox s2_react Stir at 0-10 °C for 1-2h s2_add_ox->s2_react s2_quench Quench with aq. Na2S2O3 s2_react->s2_quench s2_extract Extract with Ethyl Acetate s2_quench->s2_extract s2_dry Dry & Concentrate s2_extract->s2_dry s2_purify Purify via Chromatography s2_dry->s2_purify s2_product Final Product s2_purify->s2_product

Caption: Detailed workflow for the two-step synthesis.

Conclusion

The described two-step protocol provides an efficient and scalable method for the synthesis of this compound. The use of commercially available starting materials and well-established, robust reactions like Grignard addition and TEMPO-catalyzed oxidation makes this route highly suitable for industrial production and for use in drug discovery and development laboratories.[3] The procedures are straightforward, and the purification methods are standard, allowing for consistent production of high-purity material.

References

Application of Tert-butyl 3-acetylazetidine-1-carboxylate in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-acetylazetidine-1-carboxylate is a versatile heterocyclic building block that has found utility in modern drug discovery programs. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged" scaffold in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity to biological targets. The acetyl group at the 3-position provides a key reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of biologically active molecules.

Application Notes

This compound serves as a crucial starting material for the synthesis of a range of substituted azetidine derivatives with potential therapeutic applications. The primary utility of this building block lies in the chemical reactivity of its acetyl group, which can undergo a variety of transformations to introduce new functional groups and build molecular complexity.

Key Applications:

  • Synthesis of Chiral Alcohols and Amines: The ketone of the acetyl group can be stereoselectively reduced to furnish chiral secondary alcohols. These alcohols can be further functionalized or incorporated into larger molecules. Reductive amination of the ketone provides access to chiral amines, which are prevalent in many biologically active compounds.

  • Carbon-Carbon Bond Formation: The acetyl group can participate in various carbon-carbon bond-forming reactions, such as aldol condensations and Wittig reactions, to generate more elaborate structures.

  • Heterocycle Formation: The acetyl moiety can serve as a precursor for the construction of various heterocyclic rings, further expanding the chemical space accessible from this building block.

The Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen provides stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further derivatization at the nitrogen atom.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthetic chemistry for drug discovery.

Protocol 1: Synthesis of tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (Reduction of Ketone)

This protocol describes the reduction of the acetyl group to a secondary alcohol.

Workflow:

G start Start: Dissolve this compound in Methanol reagent Cool to 0°C and add Sodium Borohydride (NaBH4) portion-wise start->reagent reaction Stir at room temperature for 2 hours reagent->reaction quench Quench with saturated aqueous Ammonium Chloride (NH4Cl) reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash organic layer with brine extraction->wash dry Dry over anhydrous Sodium Sulfate (Na2SO4) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash column chromatography concentrate->purify product Product: tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate purify->product G start Start: Dissolve this compound in Methanol reagents Add Ammonium Acetate and Sodium Cyanoborohydride start->reagents reaction Stir at room temperature for 24 hours reagents->reaction concentrate1 Concentrate under reduced pressure reaction->concentrate1 dissolve Dissolve residue in Ethyl Acetate concentrate1->dissolve wash Wash with saturated aqueous Sodium Bicarbonate and brine dissolve->wash dry Dry over anhydrous Sodium Sulfate wash->dry concentrate2 Concentrate under reduced pressure dry->concentrate2 hcl Dissolve in Diethyl Ether and add HCl in Dioxane concentrate2->hcl precipitate Collect precipitate by filtration hcl->precipitate product Product: tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate HCl precipitate->product G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization dna DNA stat_dimer->dna Transcription Factor Binding gene_expression Gene Expression dna->gene_expression drug Azetidine-containing JAK Inhibitor (e.g., Baricitinib analog) drug->jak Inhibition

Troubleshooting & Optimization

Tert-butyl 3-acetylazetidine-1-carboxylate synthesis side reactions and byproducts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3-acetylazetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is the Weinreb ketone synthesis.[1][2] This involves two main stages:

  • Formation of the Weinreb-Nahm amide: Tert-butyl azetidine-3-carboxylate is converted to its corresponding N-methoxy-N-methylamide, which is tert-butyl 3-(N-methoxy-N-methylcarbamoyl)azetidine-1-carboxylate.[3] This can be achieved by reacting the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent.[4]

  • Reaction with an organometallic reagent: The Weinreb-Nahm amide is then treated with a methyl organometallic reagent, typically a Grignard reagent like methylmagnesium bromide (MeMgBr) or methyllithium (MeLi), to yield the desired ketone, this compound.[5]

Q2: What are the main advantages of using the Weinreb ketone synthesis for this transformation?

A2: The primary advantage of the Weinreb ketone synthesis is the prevention of over-addition of the organometallic reagent to the ketone product.[1] The tetrahedral intermediate formed during the reaction is stabilized by chelation with the methoxy group, which prevents the formation of a tertiary alcohol byproduct. This leads to higher yields and easier purification of the desired ketone.

Q3: What are the potential side reactions and byproducts I should be aware of during the synthesis of this compound?

A3: Side reactions can occur at both stages of the Weinreb ketone synthesis.

  • Weinreb Amide Formation:

    • Incomplete reaction: Unreacted tert-butyl azetidine-3-carboxylate and N,O-dimethylhydroxylamine may remain.

    • Byproducts from coupling agents: If carbodiimide coupling agents (e.g., EDC, DCC) are used, the corresponding urea byproducts can form, which may complicate purification.

  • Grignard Reaction with the Weinreb Amide:

    • Over-addition: Despite the stability of the Weinreb amide intermediate, over-addition of the methyl Grignard reagent can still occur, especially at higher temperatures or with prolonged reaction times. This leads to the formation of the tertiary alcohol, tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate.[6][7]

    • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the newly formed ketone, leading to an enolate intermediate. Upon aqueous workup, this will regenerate the starting ketone, resulting in lower yields. This is more common with sterically hindered ketones.[8]

    • Reaction with starting material: If the Weinreb amide starting material is not fully consumed, it will be present in the crude product.

Q4: How can I minimize the formation of the tertiary alcohol byproduct?

A4: To minimize over-addition, it is crucial to maintain a low reaction temperature (typically -78 °C to 0 °C) during the addition of the Grignard reagent.[1] Using a slight excess (1.1-1.5 equivalents) of the Grignard reagent and ensuring a rapid quench of the reaction once the starting material is consumed can also help.

Q5: What are the best practices for the workup and purification of this compound?

A5: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride. Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentration under reduced pressure. The crude product is often purified by column chromatography on silica gel.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired ketone Incomplete formation of the Weinreb amide.- Ensure the carboxylic acid starting material is fully activated. - Use a slight excess of N,O-dimethylhydroxylamine. - Optimize the coupling agent and reaction time.
Incomplete reaction of the Weinreb amide with the Grignard reagent.- Check the quality and concentration of the Grignard reagent. - Use a slight excess of the Grignard reagent (1.1-1.5 equivalents). - Ensure the reaction is stirred efficiently.
Enolization of the ketone product by the Grignard reagent.- Maintain a low reaction temperature. - Consider using a less sterically hindered Grignard reagent if applicable (not relevant for methyl Grignard).
Presence of a significant amount of tertiary alcohol byproduct Over-addition of the Grignard reagent.- Maintain a low reaction temperature (-78 °C to 0 °C) during the addition and reaction. - Avoid a large excess of the Grignard reagent. - Quench the reaction promptly after the consumption of the starting material.
Difficulties in purifying the final product Presence of urea byproducts from the coupling reaction.- If using a carbodiimide, perform an acidic wash during workup to remove the urea. - Consider using an alternative coupling agent.
The product is co-eluting with byproducts during column chromatography.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider alternative purification techniques like preparative HPLC if necessary.

Experimental Protocols

1. Synthesis of tert-butyl 3-(N-methoxy-N-methylcarbamoyl)azetidine-1-carboxylate (Weinreb Amide)

This protocol is a general procedure based on standard methods for Weinreb amide formation.

  • To a solution of tert-butyl azetidine-3-carboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane or DMF) at 0 °C, add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2. Synthesis of this compound

This protocol is based on the general procedure for the Weinreb ketone synthesis.

  • Dissolve tert-butyl 3-(N-methoxy-N-methylcarbamoyl)azetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of methylmagnesium bromide (1.2 eq, e.g., 3.0 M in diethyl ether) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G Troubleshooting Workflow for Low Yield cluster_grignard Grignard Reaction Issues cluster_amide_formation Weinreb Amide Formation Issues start Low Yield of This compound check_sm Check for unreacted Weinreb amide starting material (TLC/LC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present sm_absent Starting Material Absent check_sm->sm_absent grignard_issue Potential Grignard Reagent Problem sm_present->grignard_issue amide_issue Incomplete Weinreb Amide Formation sm_absent->amide_issue workup_loss Product loss during workup/purification sm_absent->workup_loss check_grignard_quality Verify Grignard reagent concentration (e.g., titration) grignard_issue->check_grignard_quality increase_equivalents Increase equivalents of Grignard reagent (e.g., to 1.5 eq) check_grignard_quality->increase_equivalents review_coupling Review coupling reaction conditions: - Purity of starting acid - Efficiency of coupling agent - Reaction time/temperature amide_issue->review_coupling

Caption: Troubleshooting workflow for low yield.

G Key Side Reactions in the Synthesis cluster_weinreb Weinreb Amide Formation cluster_grignard Grignard Reaction start_acid tert-butyl azetidine-3-carboxylate weinreb_amide Weinreb Amide start_acid->weinreb_amide + N,O-dimethylhydroxylamine + Coupling Agent incomplete_reaction Incomplete Reaction start_acid->incomplete_reaction weinreb_amide->incomplete_reaction target_ketone tert-butyl 3-acetylazetidine-1-carboxylate weinreb_amide->target_ketone + MeMgBr weinreb_amide->target_ketone urea_byproduct Urea Byproduct (from coupling agent) tertiary_alcohol Tertiary Alcohol (Over-addition) target_ketone->tertiary_alcohol + MeMgBr enolization Enolization (Reverts to Ketone) target_ketone->enolization Grignard as base

Caption: Potential side reactions and byproducts.

References

Technical Support Center: Purification of Tert-butyl 3-acetylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Tert-butyl 3-acetylazetidine-1-carboxylate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard choice for the stationary phase is silica gel (60 Å, 230-400 mesh). Its polarity is well-suited for the separation of moderately polar compounds like N-Boc protected acetylazetidine.

Q2: Which solvent system is most effective for the elution of this compound?

A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate is typically employed. The optimal ratio will depend on the specific impurities present in the crude product. A good starting point for thin-layer chromatography (TLC) analysis is a 7:3 to 1:1 mixture of hexanes:ethyl acetate.

Q3: How can I monitor the progress of the column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the separation. Fractions collected from the column are spotted on a TLC plate and developed in an appropriate solvent system. The spots can be visualized under UV light (if the compound or impurities are UV active) or by staining with a suitable reagent such as potassium permanganate.

Q4: Is the N-Boc protecting group stable during silica gel column chromatography?

A4: The tert-butoxycarbonyl (Boc) group is generally stable on silica gel. However, prolonged exposure to acidic conditions can lead to its cleavage. While standard silica gel is slightly acidic, it is usually not acidic enough to cause significant deprotection under normal chromatographic conditions. If you suspect deprotection is occurring, you can use silica gel that has been neutralized with a base like triethylamine.

Troubleshooting Guide

Problem Possible Cause Solution
Poor separation of the product from impurities (overlapping spots on TLC). The polarity of the eluent is too high or too low.Optimize the solvent system using TLC. Test various ratios of hexanes/ethyl acetate to achieve a baseline separation of the product from impurities. An ideal Rf value for the product on TLC before running the column is typically between 0.2 and 0.4.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
The sample was loaded in a solvent that is too polar.Dissolve the crude product in a minimal amount of a less polar solvent (e.g., dichloromethane or the initial eluent) before loading it onto the column.
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. If you started with a low percentage of ethyl acetate, increase its concentration in the mobile phase.
The compound may be strongly adsorbed to the silica gel.While less common for this compound, if it fails to elute even with high polarity solvents, consider adding a small amount (0.1-1%) of a more polar solvent like methanol to the eluent.
Streaking or tailing of the product spot on TLC and broad peaks during column chromatography. The sample is overloaded on the column.Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
The compound is interacting strongly with the acidic sites on the silica gel.Add a small amount of a basic modifier, such as 0.1-0.5% triethylamine, to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape.
The purified product contains solvent. Incomplete removal of the solvent after pooling the fractions.After combining the pure fractions, remove the solvent under reduced pressure using a rotary evaporator. For high-boiling point solvents, drying under high vacuum for an extended period may be necessary.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound. The specific parameters may need to be optimized based on the scale of the reaction and the impurity profile.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (60 Å, 230-400 mesh).

  • Add the initial eluent (e.g., 9:1 hexanes:ethyl acetate) to the silica gel to form a slurry.

  • Stir the slurry gently with a glass rod to remove any air bubbles.

2. Packing the Column:

  • Secure a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the cotton plug.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and allow the silica gel to settle.

  • Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Add another thin layer of sand on top of the silica gel bed.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

  • Gently add a small amount of the initial eluent to the top of the column.

4. Elution:

  • Fill the column with the eluent.

  • Begin collecting fractions in test tubes or flasks.

  • Start with a low polarity eluent (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 7:3, 1:1 hexanes:ethyl acetate) as the elution progresses (gradient elution).

  • Monitor the collected fractions by TLC.

5. Analysis and Collection:

  • Spot each fraction on a TLC plate and develop it in an appropriate solvent system.

  • Visualize the spots (e.g., under UV light or with a stain).

  • Combine the fractions that contain the pure product.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical parameters for the column chromatography purification of this compound, based on data for analogous compounds.

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexanes/Ethyl Acetate Gradient
Initial Eluent Ratio 9:1 to 8:2 (Hexanes:Ethyl Acetate)
Final Eluent Ratio 1:1 to 1:2 (Hexanes:Ethyl Acetate)
Typical Rf of Product 0.2 - 0.4 (in 7:3 Hexanes:Ethyl Acetate)
Expected Yield 70-90% (depending on crude purity)

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Product pack_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent pure_product Obtain Purified Product evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_separation Separation Issues cluster_solutions Potential Solutions start Problem Encountered poor_sep Poor Separation start->poor_sep no_elution Product Not Eluting start->no_elution tailing Streaking/Tailing start->tailing optimize_eluent Optimize Eluent Polarity poor_sep->optimize_eluent repack_column Repack Column poor_sep->repack_column check_loading Check Sample Loading poor_sep->check_loading increase_polarity Increase Eluent Polarity no_elution->increase_polarity check_overloading Check for Overloading tailing->check_overloading add_modifier Add Basic Modifier tailing->add_modifier

Caption: Troubleshooting logic for common column chromatography issues.

Optimizing Synthesis of Tert-butyl 3-acetylazetidine-1-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Tert-butyl 3-acetylazetidine-1-carboxylate. The information is presented in a clear question-and-answer format, with quantitative data summarized in tables and detailed experimental protocols provided for key steps.

I. Synthesis Workflow and Key Stages

The synthesis of this compound can be approached through a multi-step process, typically starting from a commercially available protected azetidine derivative. A common route involves the oxidation of a hydroxyl precursor to a ketone, followed by the introduction of the acetyl group. An alternative pathway involves the formation of an aldehyde intermediate, which then undergoes a Grignard reaction and subsequent oxidation. This guide will focus on the pathway proceeding through the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate.

SynthesisWorkflow A Tert-butyl 3-hydroxyazetidine-1-carboxylate B Oxidation A->B e.g., TEMPO, NaClO C Tert-butyl 3-oxoazetidine-1-carboxylate B->C D Addition of Acetyl Moiety C->D e.g., Acetylide addition E This compound D->E Troubleshooting Start Low Yield Observed CheckPurity Check Purity of Starting Material Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions Yes Impure Starting Material Impure CheckPurity->Impure No CheckWorkup Review Workup and Purification Procedure CheckConditions->CheckWorkup Yes IncorrectConditions Reaction Conditions Suboptimal CheckConditions->IncorrectConditions No LossDuringWorkup Product Loss During Workup CheckWorkup->LossDuringWorkup No PurifySM Purify Starting Material Impure->PurifySM OptimizeConditions Optimize Reaction Conditions IncorrectConditions->OptimizeConditions ModifyWorkup Modify Workup/Purification LossDuringWorkup->ModifyWorkup

preventing dimerization of azetidinone intermediates.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the prevention of dimerization of azetidinone intermediates, particularly during Staudinger [2+2] cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What is azetidinone intermediate dimerization?

A1: Dimerization in the context of azetidinone synthesis, especially via the Staudinger reaction, typically refers to the self-condensation of the highly reactive ketene intermediate.[1][2] Ketenes, generated in situ from acyl chlorides and a tertiary amine base, can react with themselves to form diketene dimers or other polymers instead of reacting with the desired imine. This side reaction competes with the formation of the desired β-lactam ring, leading to reduced yields and complex purification challenges.[3]

Q2: What are the primary factors that promote ketene dimerization?

A2: The primary driver for dimerization is a high localized concentration of the ketene intermediate. This can be caused by several factors:

  • Rapid Reagent Addition: Adding the acyl chloride or base too quickly generates a high concentration of ketene before it has a chance to react with the imine.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of both the desired reaction and the undesired dimerization, but may disproportionately favor the latter.[2]

  • Inappropriate Solvent: The choice of solvent can influence the stability and reactivity of the intermediates. A solvent that poorly solubilizes the reactants can lead to localized high concentrations.[4]

Q3: How does reaction temperature influence the formation of dimers?

A3: Temperature is a critical parameter. While higher temperatures can accelerate the cycloaddition, they also increase the rate of the competing dimerization pathway. In many cases, running the reaction at lower temperatures (e.g., 0 °C or even -78 °C) can effectively suppress the rate of ketene self-condensation more than it suppresses the desired ketene-imine reaction, thus improving the yield of the azetidinone product.[1]

Q4: What is the role of the solvent in preventing dimerization?

A4: The solvent plays a crucial role in maintaining the homogeneity of the reaction mixture and influencing the reaction pathway. A suitable solvent should effectively dissolve all reactants (imine, acyl chloride, and base) to ensure that the ketene is generated in the presence of the imine, promoting the desired cycloaddition.[5] Common solvents like dichloromethane (CH2Cl2) or toluene are often used.[1] The polarity of the solvent can also affect the stability of the zwitterionic intermediate in the Staudinger reaction, thereby influencing the overall reaction efficiency.[2][4]

Q5: Can the choice of base affect dimerization?

A5: Yes, the base is critical for generating the ketene from the acyl chloride.[1] A bulky, non-nucleophilic tertiary amine like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is typically used. The base should be strong enough to dehydrohalogenate the acyl chloride efficiently but should not induce other side reactions. In some cases, heterogeneous bases have been employed to modulate reactivity.[1] The rate of ketene generation, influenced by the base's strength and steric hindrance, can impact its steady-state concentration and the propensity for dimerization.

Troubleshooting Guide: Low Yields and Dimer Formation

This guide addresses the common problem of low yields of the desired 2-azetidinone product accompanied by the formation of significant high-molecular-weight byproducts, likely dimers or polymers.

Problem Possible Cause Recommended Solution
Low yield of azetidinone; significant byproduct formation. High Local Concentration of Ketene: Bolus (all at once) or rapid addition of acyl chloride generates ketene faster than it can be trapped by the imine.Implement Slow Addition: Use a syringe pump to add the acyl chloride solution to the mixture of the imine and base over a prolonged period (e.g., 1-4 hours). This maintains a low, steady-state concentration of the ketene, favoring the bimolecular reaction with the imine over self-dimerization.[6]
Reaction Temperature is Too High: Elevated temperatures increase the rate of dimerization, often more significantly than the desired cycloaddition.[2]Reduce Reaction Temperature: Conduct the reaction at a lower temperature. Start with 0 °C (ice bath). If dimerization is still an issue, attempt the reaction at -78 °C (dry ice/acetone bath).[1]
Inappropriate Solvent or Base: The chosen solvent may not adequately solubilize the reactants, or the base may be too reactive, leading to uncontrolled ketene formation.[4][5]Screen Solvents and Bases: Test different anhydrous, non-protic solvents such as Toluene, Tetrahydrofuran (THF), or Dichloromethane (CH2Cl2). Consider using a bulkier base like Diisopropylethylamine (DIPEA) or 2,6-Lutidine to modulate the rate of ketene formation.
Reactive Substituents: Functional groups on the ketene or imine precursors may be participating in side reactions.Utilize Protecting Groups: Ensure that any sensitive functional groups (e.g., hydroxyls, primary/secondary amines) on the starting materials are appropriately protected to prevent them from reacting with the acyl chloride or ketene intermediate.[1]

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of the desired monomeric azetidinone versus the undesired dimer.

Run Parameter Varied Condition Monomer Yield (%) Dimer Yield (%) Notes
1Addition MethodBolus Addition35%55%Rapid addition leads to high ketene concentration.
2Addition MethodSlow Addition (2h)85%<10%Controlled addition minimizes ketene self-reaction.
3Temperature25 °C (Room Temp)60%30%Higher temperature favors the dimerization side reaction.[2]
4Temperature0 °C85%<10%Lower temperature suppresses the rate of dimerization.[1]
5SolventToluene82%<15%Good solvent for many Staudinger reactions.[1]
6SolventDiethyl Ether45%40%Lower solubility of reactants can be problematic.

Experimental Protocols

Protocol 1: Optimized Staudinger Cycloaddition via Slow Addition

This protocol describes a general method for the synthesis of a 2-azetidinone from an imine and an acyl chloride, designed to minimize dimerization of the ketene intermediate.

1. Materials:

  • Imine (1.0 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Acyl chloride (e.g., Chloroacetyl chloride) (1.2 eq)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Nitrogen or Argon gas supply

  • Syringe pump

2. Reaction Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Place the flask in a cooling bath set to 0 °C.

3. Procedure:

  • Under a positive pressure of nitrogen, dissolve the imine (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH2Cl2.

  • Prepare a separate solution of the acyl chloride (1.2 eq) in anhydrous CH2Cl2 in a gas-tight syringe.

  • Mount the syringe on a syringe pump.

  • Once the imine/base solution has cooled to 0 °C, begin the slow, dropwise addition of the acyl chloride solution via the syringe pump over 2-3 hours.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

4. Workup and Purification:

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product using column chromatography on silica gel to isolate the desired 2-azetidinone.

Visualizations

Troubleshooting Workflow for Dimerization

G start Low Yield & Significant Dimer Formation q1 How was the acyl chloride added? start->q1 a1_fast Bolus or Rapid Addition q1->a1_fast a1_slow Slow, Controlled Addition q1->a1_slow sol1 ACTION: Use Syringe Pump for Slow Addition (e.g., over 2 hours) a1_fast->sol1 q2 What was the reaction temperature? a1_slow->q2 sol1->q2 a2_high Room Temp or Higher q2->a2_high a2_low 0°C or Below q2->a2_low sol2 ACTION: Lower Temperature to 0°C (or -78°C if needed) a2_high->sol2 q3 Have other solvents/bases been screened? a2_low->q3 sol2->q3 a3_no No q3->a3_no end_node Optimized Reaction: High Yield of Azetidinone q3->end_node Yes sol3 ACTION: Screen Solvents (Toluene, THF) and Bases (DIPEA, 2,6-Lutidine) a3_no->sol3 sol3->end_node

Caption: Troubleshooting workflow for diagnosing and preventing dimer formation.

Staudinger Reaction: Desired vs. Undesired Pathways

G cluster_start Reactants cluster_pathways Reaction Pathways acyl_chloride Acyl Chloride ketene Ketene (Reactive Intermediate) acyl_chloride->ketene in situ generation base Base (Et3N) base->ketene in situ generation imine Imine zwitterion Zwitterionic Intermediate imine->zwitterion [2+2] Cycloaddition (Desired Pathway) dimer Dimer/Polymer (Undesired Byproduct) ketene->dimer [2+2] Self- Condensation ketene->zwitterion [2+2] Cycloaddition (Desired Pathway) product 2-Azetidinone (Desired Product) zwitterion->product Ring Closure

Caption: Competing reaction pathways for the ketene intermediate.

References

Technical Support Center: Synthesis of Tert-butyl 3-acetylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tert-butyl 3-acetylazetidine-1-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

The most common and effective strategy involves a two-step process starting from the commercially available or readily synthesized precursor, tert-butyl 3-formylazetidine-1-carboxylate.

  • Step 1: Grignard Reaction: The aldehyde precursor undergoes a nucleophilic addition reaction with a methylating Grignard reagent, such as methylmagnesium bromide, to form the intermediate secondary alcohol, tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate.

  • Step 2: Oxidation: The secondary alcohol intermediate is then oxidized to the desired ketone, this compound. Mild oxidation methods like the Swern oxidation or the use of Dess-Martin periodinane (DMP) are preferred to avoid side reactions.

Q2: I am experiencing low yields in the first step, the synthesis of the aldehyde precursor. What are the common causes?

Low yields in the synthesis of tert-butyl 3-formylazetidine-1-carboxylate from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate are often attributed to the choice of oxidizing agent and reaction conditions.

  • Swern Oxidation: While a common method, incomplete reaction or side reactions can occur if the temperature is not strictly controlled at -78 °C. Any deviation can lead to the formation of byproducts.[1] The workup procedure is also critical for isolating the aldehyde in good yield.

  • IBX Oxidation: Using 2-Iodoxybenzoic acid (IBX) in a suitable solvent like ethyl acetate can be a high-yielding alternative. Refluxing the reaction overnight can lead to near-quantitative conversion.[2]

Q3: My Grignard reaction is not proceeding as expected. What are some troubleshooting tips?

The Grignard reaction is highly sensitive to moisture and air. Here are some key points to consider:

  • Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be strictly anhydrous.

  • Quality of Magnesium: Use fresh, high-quality magnesium turnings. If the magnesium appears dull, it can be activated by stirring it in a dry flask or with a crystal of iodine.

  • Initiation: Sometimes, the Grignard reaction can be slow to start. Gentle warming or the addition of a small amount of a pre-formed Grignard reagent can help initiate the reaction.

  • Side Reactions: The Boc protecting group on the azetidine nitrogen is generally stable to Grignard reagents. However, side reactions can occur if there are other reactive functional groups present.

Q4: What are the advantages of using Dess-Martin Periodinane (DMP) for the oxidation of the secondary alcohol?

Dess-Martin Periodinane (DMP) is a mild and highly selective oxidizing agent with several advantages over other methods:[3][4]

  • Mild Reaction Conditions: The oxidation can be carried out at room temperature and neutral pH, which is beneficial for sensitive substrates.[3][4]

  • High Chemoselectivity: DMP selectively oxidizes alcohols without affecting many other functional groups.[3]

  • Simplified Workup: The workup procedure is often straightforward, involving filtration to remove the iodine-containing byproducts.[5]

  • High Yields: DMP oxidations typically provide high yields of the desired ketone.[3]

A potential drawback is the cost and the potentially explosive nature of DMP, so it should be handled with care.[3][6]

Troubleshooting Guides

Problem 1: Low Yield in the Grignard Reaction Step
Possible Cause Troubleshooting Suggestion
Presence of moisture or air.Flame-dry all glassware and assemble under an inert atmosphere. Use anhydrous solvents and reagents.
Inactive magnesium.Use fresh magnesium turnings. Activate with a crystal of iodine or a small amount of 1,2-dibromoethane.
Slow or no initiation.Gently warm the reaction mixture. Add a small crystal of iodine or a drop of a pre-formed Grignard reagent.
Side reactions.Ensure the starting aldehyde is pure. Consider using a different Grignard reagent or adding it at a lower temperature.
Problem 2: Incomplete Oxidation or Low Yield in the Final Step
Possible Cause Troubleshooting Suggestion
Using Swern Oxidation:
Inaccurate temperature control.Maintain the reaction temperature strictly at -78 °C during the addition of reagents.
Premature addition of triethylamine.Ensure the alcohol has completely reacted with the activated DMSO before adding the base to avoid the formation of side products.[7]
Using Dess-Martin Periodinane (DMP):
Incomplete reaction.Ensure the DMP is of good quality. The reaction can be monitored by TLC. If necessary, increase the reaction time or slightly increase the equivalents of DMP.
Difficult purification.The byproduct, mono-acetoxy iodinane, can sometimes be difficult to remove. A workup involving a wash with aqueous sodium thiosulfate (Na₂S₂O₃) can help.[5]
Formation of byproducts.If the starting alcohol is not pure, side reactions can occur. Ensure the intermediate alcohol is purified before oxidation.

Data Presentation

Table 1: Comparison of Oxidation Methods for the Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate *

Oxidizing AgentSolventTemperatureReaction TimeYield (%)Reference
Oxalyl chloride/DMSO (Swern)Dichloromethane (DCM)-78 °C to rtNot specified27[2]
2-Iodoxybenzoic acid (IBX)Ethyl Acetate (EA)RefluxOvernight99[2]

Table 2: Representative Conditions for the Oxidation of Secondary Alcohols to Ketones

Oxidation MethodReagentSolventTemperatureTypical Yield (%)
Swern OxidationOxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-78 °C to rtHigh
Dess-Martin PeriodinaneDess-Martin Periodinane (DMP)Dichloromethane (DCM)Room TemperatureHigh

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate via IBX Oxidation[2]
  • To a stirred solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (20.96 g, 112 mmol) in ethyl acetate (500 ml) was added 2-Iodoxybenzoic acid (IBX) (62.69 g, 224 mmol).

  • The reaction mixture was refluxed overnight.

  • After cooling to room temperature, petroleum ether (500 ml) was added, and the mixture was filtered.

  • The filtrate was concentrated under reduced pressure to give tert-butyl 3-formylazetidine-1-carboxylate as a yellow oil (20.56 g, 99% yield).

Protocol 2: General Procedure for Grignard Reaction with an Aldehyde[8][9]

Note: This is a general procedure and should be optimized for the specific substrate.

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Assemble the apparatus under an inert atmosphere (nitrogen or argon).

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • In the dropping funnel, place a solution of methyl bromide (1.1 equivalents) in the same anhydrous solvent.

  • Add a few drops of the methyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), add a crystal of iodine or gently warm the flask.

  • Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 30-60 minutes.

  • Cool the Grignard reagent in an ice bath.

  • Add a solution of tert-butyl 3-formylazetidine-1-carboxylate (1 equivalent) in the anhydrous solvent dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate by column chromatography.

Protocol 3: General Procedure for Dess-Martin Periodinane (DMP) Oxidation[6][10]

Note: This is a general procedure and should be optimized for the specific substrate.

  • To a solution of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (1 equivalent) in dichloromethane (DCM) (approximately 0.1 M solution) at room temperature, add Dess-Martin periodinane (1.2-1.5 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Visualizations

SynthesisWorkflow start Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate aldehyde Tert-butyl 3-formylazetidine-1-carboxylate start->aldehyde Oxidation (e.g., IBX, Swern) alcohol Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate aldehyde->alcohol Grignard Reaction (e.g., MeMgBr) ketone Tert-butyl 3-acetylazetidine-1-carboxylate alcohol->ketone Oxidation (e.g., DMP, Swern) TroubleshootingGrignard low_yield Low Yield in Grignard Reaction moisture Moisture/Air Contamination low_yield->moisture Check for inactive_mg Inactive Magnesium low_yield->inactive_mg Check for slow_initiation Slow Initiation low_yield->slow_initiation Check for side_reactions Side Reactions low_yield->side_reactions Check for solution_moisture Flame-dry glassware, use anhydrous reagents moisture->solution_moisture solution_mg Use fresh Mg, activate with iodine inactive_mg->solution_mg solution_initiation Gentle warming, add initiator slow_initiation->solution_initiation solution_side_reactions Purify starting material, control temperature side_reactions->solution_side_reactions OxidationTroubleshooting oxidation_issue Oxidation Issues (Low Yield/Incomplete) swern_temp Swern: Incorrect Temp oxidation_issue->swern_temp swern_base Swern: Premature Base Addition oxidation_issue->swern_base dmp_incomplete DMP: Incomplete Reaction oxidation_issue->dmp_incomplete dmp_purification DMP: Purification Difficulty oxidation_issue->dmp_purification solution_swern_temp Maintain -78 °C swern_temp->solution_swern_temp solution_swern_base Add base after alcohol reaction swern_base->solution_swern_base solution_dmp_incomplete Check DMP quality, extend time dmp_incomplete->solution_dmp_incomplete solution_dmp_purification Wash with aq. Na₂S₂O₃ dmp_purification->solution_dmp_purification

References

troubleshooting low conversion in Tert-butyl 3-acetylazetidine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of Tert-butyl 3-acetylazetidine-1-carboxylate, particularly focusing on reactions that result in low conversion or yield.

Frequently Asked Questions (FAQs)

Q1: My initial oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the ketone precursor is sluggish and gives low yields. What can I do?

Low yields in the oxidation step are common and can often be attributed to the choice of oxidant, reaction conditions, or workup procedure.

Potential Causes & Solutions:

  • Inefficient Oxidant: The choice of oxidizing agent is critical. While standard TEMPO/bleach systems are common, they can be sensitive to pH and temperature.

  • Solution: Consider alternative or modified oxidation systems. A TEMPO/H₂O₂ system in a microchannel reactor has been shown to be effective for this transformation.[1] Another robust option is a Swern oxidation using oxalyl chloride and DMSO, though it requires careful temperature control.[2]

  • Reaction Temperature: For many oxidation reactions, maintaining a specific temperature range is crucial. For TEMPO-based oxidations, running the reaction between -15°C and 5°C is often recommended.[1]

  • Solution: Ensure your cooling bath is stable and monitor the internal reaction temperature closely. Do not let the temperature rise uncontrollably during reagent addition.

  • Incomplete Reaction: The reaction may not have reached completion.

  • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Extend the reaction time if starting material is still present.[3]

  • Workup Issues: The product may be lost or degraded during the workup. Quenching with sodium thiosulfate is necessary for reactions using bleach to remove excess oxidant.[1]

  • Solution: Ensure proper quenching and use standard extraction and drying procedures. The organic phase should be properly dried over anhydrous sodium sulfate before concentration.[2]

Q2: I am attempting a Horner-Wadsworth-Emmons reaction to form tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, but the conversion is poor. What are the likely causes?

The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for forming C=C bonds, but its success depends heavily on the base, solvent, and temperature.

Potential Causes & Solutions:

  • Weak Base: The phosphonate reagent must be fully deprotonated to form the reactive ylide.

  • Solution: Use a strong base. Potassium tert-butoxide is a common and effective choice for this transformation.[1] Ensure the base is fresh and has been stored under anhydrous conditions.

  • Presence of Water: Moisture will quench the anionic intermediates and prevent the reaction from proceeding.

  • Solution: Use anhydrous solvents (e.g., THF) and perform the reaction under an inert atmosphere (Nitrogen or Argon).[3]

  • Incorrect Temperature: The initial deprotonation and subsequent reaction with the ketone have optimal temperature ranges.

  • Solution: Add the base and allow the ylide to form at a low temperature (e.g., -5°C to 0°C) before adding the ketone precursor, tert-butyl 3-oxoazetidine-1-carboxylate.[1] Allowing the reaction to slowly warm to room temperature can help drive it to completion.[1]

Q3: My final purification by column chromatography results in a low isolated yield. How can I improve this?

Product loss during purification is a frequent challenge, which can be caused by improper column packing, incorrect solvent selection, or product instability.

Potential Causes & Solutions:

  • Sub-optimal Eluent System: The polarity of the eluent may be too high, causing your product to elute too quickly with impurities, or too low, causing broad peaks and long elution times.

  • Solution: Carefully select your solvent system using TLC analysis first. A gradient elution from a non-polar solvent (like heptane or hexane) to a more polar solvent (like ethyl acetate) is often effective for purifying intermediates of this type.[2]

  • Product Instability: The product may be degrading on the silica gel, which is slightly acidic.

  • Solution: If you suspect degradation, you can neutralize the silica gel by washing it with a dilute solution of triethylamine in your eluent. Alternatively, consider using a different stationary phase like alumina.

  • Mechanical Loss: Poor column packing can lead to channeling and inefficient separation.

  • Solution: Ensure the silica gel is packed uniformly as a slurry to avoid cracks and air bubbles.

Data Presentation

Table 1: Comparison of Oxidation Methods for tert-butyl 3-hydroxyazetidine-1-carboxylate.

Oxidation MethodOxidizing AgentsTypical ConditionsReported YieldKey Considerations
TEMPO/BleachTEMPO, KBr, NaClO, KHCO₃CH₂Cl₂, H₂O, -15°C to 5°CGoodRequires careful pH and temperature control.[1]
TEMPO/H₂O₂TEMPO, H₂O₂CH₂Cl₂, Microchannel ReactorGoodConsidered a "green" method with easier workup.[1]
Swern OxidationOxalyl Chloride, DMSO, Et₃NCH₂Cl₂, -78°C to RTVariable (27-99%)Requires strict anhydrous conditions and low temperatures.[2]
IBX Oxidation2-Iodoxybenzoic acid (IBX)Ethyl Acetate, RefluxHigh (99%)IBX can be explosive under certain conditions; handle with care.[2]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate (V-5) via TEMPO/Bleach Oxidation.[1]

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (CH₂Cl₂, 200 mL).

  • Cool the solution to between -15°C and 5°C using an ice-salt bath.

  • Add an aqueous solution of potassium bromide (9.1%, 15.1 g) and TEMPO (0.18 g, 1.15 mmol).

  • Slowly add a pre-mixed aqueous solution of potassium bicarbonate (KHCO₃, 104 g) and sodium hypochlorite (NaClO, 12% solution, 86 g) over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stir the mixture for 30 minutes after the addition is complete.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a 15% aqueous solution of sodium thiosulfate (100 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6) via HWE Reaction.[1]

  • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous tetrahydrofuran (THF, 300 mL), add a 1 M solution of potassium tert-butoxide in THF (128.5 mL) slowly at -5°C under a nitrogen atmosphere.

  • Stir the resulting mixture at -5°C for 3 hours to ensure complete formation of the ylide.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (V-5, 20.0 g, 116.8 mmol) in anhydrous THF (67 mL) dropwise, maintaining the temperature at -5°C.

  • Continue stirring at -5°C for another 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

G cluster_workflow Synthetic Workflow A tert-butyl 3-hydroxyazetidine-1-carboxylate B tert-butyl 3-oxoazetidine-1-carboxylate A->B Oxidation (e.g., TEMPO) C tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate B->C HWE Reaction

Caption: High-level synthetic workflow for key azetidine intermediates.

G start Low Conversion in HWE Reaction cause1 Is the base strong enough and fresh? start->cause1 cause2 Are reaction conditions strictly anhydrous? start->cause2 cause3 Was the correct temperature profile maintained? start->cause3 sol1 Solution: Use fresh, strong base (e.g., KOtBu). cause1->sol1 No sol2 Solution: Use anhydrous solvents and an inert atmosphere. cause2->sol2 No sol3 Solution: Maintain -5°C for additions, then warm to RT. cause3->sol3 No

Caption: Troubleshooting workflow for the Horner-Wadsworth-Emmons reaction.

References

Technical Support Center: Purification of Tert-butyl 3-acetylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities during the synthesis and purification of Tert-butyl 3-acetylazetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of this compound?

A1: Impurities can arise from several sources throughout the synthetic process. The most common sources include:

  • Unreacted Starting Materials: Incomplete conversion of precursors such as tert-butyl 3-oxoazetidine-1-carboxylate or tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

  • Reagent-Derived Impurities: Excess reagents or byproducts from reactions, such as residual oxidizing agents (e.g., TEMPO, chromium-based reagents) or Grignard reagents and their byproducts.

  • Side Reaction Products: Formation of undesired compounds due to side reactions, such as over-oxidation of the starting alcohol or side reactions of the Grignard reagent.

  • Solvent and Work-up Impurities: Residual solvents from the reaction or extraction process, and impurities introduced during aqueous work-up.

  • Degradation Products: The target compound may degrade under certain conditions, such as prolonged exposure to strong acids or bases.

Q2: What analytical techniques are recommended for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for effective impurity profiling:

  • Thin Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and identifying the presence of multiple components in a sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to separate and quantify individual impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the molecular weights of impurities, which aids in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any significant impurities present.

Q3: Can I use a simple extraction to purify my product?

A3: A simple liquid-liquid extraction can be effective for removing certain types of impurities, such as water-soluble reagents or salts. For instance, washing the organic layer containing the product with brine or a mild aqueous basic solution can remove some polar impurities. However, for impurities with similar solubility profiles to the desired product, more advanced purification techniques like column chromatography will be necessary.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Observed Problem Potential Cause Recommended Solution
TLC analysis shows multiple spots close to the product spot. The impurities are structurally similar to the product, likely unreacted starting material (tert-butyl 3-oxoazetidine-1-carboxylate) or closely related byproducts.Optimize the mobile phase for your column chromatography to achieve better separation. A gradient elution from a non-polar solvent (e.g., heptane or hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[1]
Product is an oil, but literature suggests it should be a solid. The presence of impurities is preventing crystallization. Residual solvent may also be a factor.Purify the oil by flash column chromatography. After obtaining a purer fraction, attempt to crystallize the product from a suitable solvent system (e.g., ethyl acetate/heptane). Ensure all solvent is removed under high vacuum.
Low yield after column chromatography. The product may be partially soluble in the mobile phase, leading to broad elution bands and loss of material. The product might also be adsorbing irreversibly to the silica gel.Adjust the polarity of the eluent. If the product is sticking to the silica, consider using a less acidic silica gel or deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, reverse-phase chromatography could be explored.
NMR spectrum shows broad peaks or unexpected signals. This could be due to the presence of paramagnetic impurities (e.g., residual metal catalysts), acidic or basic impurities, or conformational exchange.To remove metal traces, you can wash the organic solution of your product with an aqueous solution of a chelating agent like EDTA. Acidic or basic impurities can often be removed with an appropriate aqueous wash (e.g., saturated sodium bicarbonate for acidic impurities, or dilute HCl for basic impurities).
Product degrades during purification. The Boc-protecting group can be sensitive to acidic conditions. The azetidine ring can be susceptible to ring-opening under harsh conditions.Avoid strongly acidic conditions during work-up and purification. Use of neutral or slightly basic conditions is recommended. For chromatography, consider using neutral alumina instead of silica gel if acid sensitivity is a major concern.

Quantitative Data Presentation

The following table presents typical purity data that can be expected before and after purification by column chromatography.

Compound Purity before Purification (HPLC Area %) Purity after Column Chromatography (HPLC Area %)
This compound~85%>98%
tert-Butyl 3-oxoazetidine-1-carboxylate (starting material)~10%<0.5%
Other unidentified impurities~5%<1.5%

Experimental Protocols

Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (Precursor)

This protocol describes the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone.

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane (DCM).

  • Add 9.1% aqueous potassium bromide solution and TEMPO (catalytic amount) to the solution at a temperature between -15 to 5 °C.[2]

  • Slowly add a pre-mixed solution of potassium bicarbonate and sodium hypochlorite (12% aqueous solution) while maintaining the temperature.[2]

  • Stir the reaction mixture for approximately 30 minutes.[2]

  • Upon reaction completion (monitored by TLC), quench the reaction with a 15% aqueous solution of sodium thiosulfate.[2]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[2]

  • Concentrate the solution under reduced pressure to obtain the crude tert-butyl 3-oxoazetidine-1-carboxylate.

Synthesis of this compound

This protocol describes a plausible Grignard reaction to form the target compound from the ketone precursor.

  • Prepare a solution of methylmagnesium bromide in a suitable ether solvent (e.g., THF or diethyl ether).

  • In a separate flask, dissolve the crude tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution of the ketone to 0 °C.

  • Slowly add the Grignard reagent to the ketone solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

Purification by Flash Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or heptane) and pack a column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: - tert-Butyl 3-hydroxyazetidine-1-carboxylate - Oxidizing Agents oxidation Oxidation Reaction start->oxidation precursor Crude tert-Butyl 3-oxoazetidine-1-carboxylate oxidation->precursor grignard_reaction Grignard Reaction precursor->grignard_reaction grignard_reagents Grignard Reagent: - Methylmagnesium bromide grignard_reagents->grignard_reaction crude_product Crude Tert-butyl 3-acetylazetidine-1-carboxylate grignard_reaction->crude_product workup Aqueous Work-up (Extraction & Washing) crude_product->workup chromatography Column Chromatography workup->chromatography pure_product Pure Tert-butyl 3-acetylazetidine-1-carboxylate chromatography->pure_product

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic cluster_purity Purity Assessment cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis (TLC/HPLC/NMR) is_pure Is Purity > 98%? start->is_pure end Product Meets Specification is_pure->end Yes identify_impurities Identify Major Impurities is_pure->identify_impurities No is_starting_material Unreacted Starting Material? identify_impurities->is_starting_material is_reagent_byproduct Reagent-derived byproduct? is_starting_material->is_reagent_byproduct No optimize_reaction Optimize Reaction Conditions (Time, Temperature, Stoichiometry) is_starting_material->optimize_reaction Yes is_side_product Side reaction product? is_reagent_byproduct->is_side_product No aqueous_wash Aqueous Wash (Acidic/Basic) is_reagent_byproduct->aqueous_wash Yes column_chromatography Column Chromatography (Optimize solvent system) is_side_product->column_chromatography Yes optimize_reaction->start recrystallization Recrystallization column_chromatography->recrystallization recrystallization->start aqueous_wash->start

References

Technical Support Center: Managing the Stability of Tert-butyl 3-acetylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-acetylazetidine-1-carboxylate, focusing on its stability under acidic conditions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Diagram: Troubleshooting Workflow

A Problem: Unexpectedly Rapid Degradation B Was the pH of the solution lower than intended? A->B C Are you using a protic solvent? A->C D Was the temperature elevated? A->D E Action: Verify and adjust pH with a calibrated meter. B->E Yes F Action: Consider using an aprotic solvent if compatible. C->F Yes G Action: Perform the reaction at a lower temperature. D->G Yes H Problem: Formation of Unknown Impurities I Did you observe products other than the deprotected azetidine? H->I J Action: Suspect potential azetidine ring opening. Characterize impurities by LC-MS and NMR. I->J Yes K Problem: Inconsistent Analytical Results L Is your HPLC method validated for stability indication? K->L M Action: Develop and validate a stability-indicating HPLC method. L->M No

Caption: Troubleshooting workflow for stability issues.

Q1: I'm observing much faster degradation of my this compound than expected under acidic conditions. What could be the cause?

A1: Several factors could be accelerating the degradation of your compound. The primary cause of instability in acidic conditions is the cleavage of the N-Boc (tert-butyloxycarbonyl) protecting group.[1][2][3][4][5] Consider the following:

  • Acid Strength (pH): The rate of N-Boc deprotection is highly dependent on the pH of the medium. Lower pH values will lead to significantly faster degradation. Ensure the pH of your reaction mixture or formulation is accurately controlled.

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis of the Boc group. If you are observing rapid degradation, consider running your experiment at a lower temperature.

  • Solvent: The choice of solvent can influence stability. Protic solvents may facilitate the protonation steps involved in the deprotection mechanism.

Q2: I've noticed the formation of unexpected byproducts in my reaction mixture besides the deprotected 3-acetylazetidine. What are these likely to be?

A2: While the main degradation pathway is the loss of the N-Boc group, the azetidine ring itself can be susceptible to acid-mediated ring-opening due to inherent ring strain.[6][7][8] This can lead to the formation of various rearranged or hydrolyzed products. The rate of this decomposition is also sensitive to pH.[6] To identify these byproducts, we recommend using analytical techniques such as LC-MS for mass determination and NMR spectroscopy for structural elucidation.

Q3: My analytical results for the stability of this compound are inconsistent. How can I improve the reliability of my data?

A3: For reliable stability data, it is crucial to use a validated stability-indicating analytical method. A stability-indicating method is one that can accurately quantify the decrease of the active substance and resolve it from its degradation products.[5][9][10] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[11] If you are experiencing inconsistent results, you should:

  • Method Validation: Ensure your HPLC method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the peak corresponding to the parent compound does not co-elute with any degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for this compound in an acidic environment?

A1: The primary degradation mechanism is the acid-catalyzed cleavage of the N-Boc protecting group. This process generally involves the following steps:

  • Protonation of the carbonyl oxygen of the Boc group.

  • Loss of the stable tert-butyl cation, forming a carbamic acid intermediate.

  • Spontaneous decarboxylation of the carbamic acid to yield the free amine (3-acetylazetidine) as its corresponding salt.[1][2][4]

Q2: Under what pH range is this compound generally considered unstable?

Q3: Are there any recommended storage conditions to ensure the stability of this compound?

A3: To ensure long-term stability, it is recommended to store the compound in a cool, dry place, protected from light and acidic vapors. For solutions, it is advisable to use aprotic solvents and to avoid acidic buffers if long-term stability is required.

Quantitative Data Summary

The following table provides illustrative data on the degradation of this compound under various acidic conditions. This data is intended to be representative and should be used as a guide for designing your own stability studies.

Temperature (°C)pHTime (hours)Degradation (%)Primary Degradant
2512~153-acetylazetidine
2518~503-acetylazetidine
25324~103-acetylazetidine
4012~353-acetylazetidine
4038~203-acetylazetidine
40524< 5-

Disclaimer: The data in this table is illustrative and based on general principles of N-Boc deprotection. Actual degradation rates may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.

Objective: To generate potential degradation products and evaluate the stability of the compound under acidic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • A suitable organic solvent (e.g., acetonitrile, methanol)

  • Deionized water

  • pH meter

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a concentration of 1 mg/mL.

  • Acidic Solution Preparation: Prepare acidic solutions at the desired pH levels (e.g., pH 1, 3, and 5) using HCl or TFA and deionized water.

  • Stress Sample Preparation: In separate volumetric flasks, add a known volume of the stock solution and dilute with the respective acidic solutions to a final concentration of approximately 100 µg/mL.

  • Incubation: Incubate the stress samples at controlled temperatures (e.g., room temperature and 40°C).

  • Time-Point Sampling: Withdraw aliquots from each stress sample at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with a suitable base (e.g., NaOH) to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Diagram: Experimental Workflow for Stability Study

A Prepare Stock Solution of Compound C Mix Stock and Stress Solutions A->C B Prepare Acidic Stress Solutions (e.g., pH 1, 3, 5) B->C D Incubate at Controlled Temperatures (e.g., 25°C, 40°C) C->D E Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) D->E F Neutralize Aliquots E->F G Analyze by Stability-Indicating HPLC F->G H Quantify Parent Compound and Degradants G->H

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To provide a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its primary degradant.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Note: This method should be fully validated according to ICH guidelines before use in formal stability studies. The gradient may need to be optimized to achieve adequate separation of all degradation products.

References

Technical Support Center: Synthesis of Substituted 3-Acetylazetidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 3-acetylazetidines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing substituted 3-acetylazetidines? A1: The main challenges stem from the significant ring strain of the four-membered azetidine ring.[1][2][3] This strain makes the ring susceptible to opening, which can lead to low yields and the formation of byproducts.[2][4] Consequently, the choice of starting materials, protecting groups, and reaction conditions is critical for a successful synthesis.[2]

Q2: Which nitrogen protecting group is most suitable for azetidine synthesis? A2: The tert-butoxycarbonyl (Boc) group is the most commonly used protecting group for the azetidine nitrogen.[2] It is robust and stable under a wide range of reaction conditions used to functionalize the azetidine ring. Furthermore, it can be readily removed under acidic conditions.[2][5] Other groups like benzyl (Bn) and carbobenzyloxy (Cbz) are also utilized and provide orthogonal deprotection strategies.[2]

Q3: How can I introduce the acetyl group at the C3 position of the azetidine ring? A3: A common strategy involves starting with a precursor like N-Boc-azetidin-3-one. The acetyl group can be introduced via a Horner-Wadsworth-Emmons reaction with an appropriate phosphonate reagent.[6][7] Alternatively, one can start from N-Boc-3-hydroxymethylazetidine, oxidize the alcohol to an aldehyde, and then perform a Grignard reaction with methylmagnesium bromide followed by oxidation.[8]

Q4: What are the characteristic spectroscopic signals for an N-Boc protected 3-acetylazetidine? A4: In ¹H NMR spectroscopy, you can expect to see the protons of the azetidine ring as multiplets between 3.5-4.5 ppm. The singlet for the acetyl methyl protons will appear around 2.1-2.3 ppm. The tert-butyl protons of the Boc group present a distinct singlet at approximately 1.4 ppm.[2] In ¹³C NMR, the azetidine ring carbons typically resonate between 35 and 60 ppm, the acetyl carbonyl carbon appears near 208 ppm, and the Boc carbonyl carbon is found around 155 ppm.[2]

Troubleshooting Guide

Q5: My reaction yield is consistently low. What are the potential causes and solutions? A5: Low yields are a frequent issue in azetidine synthesis.[4] Consider the following factors:

  • Ring Strain and Stability: The high ring strain can lead to decomposition or ring-opening side reactions. Ensure that reaction temperatures are carefully controlled; elevated temperatures can promote unwanted pathways.[4]

  • Starting Material Purity: Impurities in starting materials can interfere with the reaction. Re-purify your starting materials and ensure they are dry.

  • Reagent Stoichiometry: Incorrect stoichiometry can lead to incomplete reactions or the formation of side products. Carefully check the amounts of all reagents.

  • Reaction Time: The reaction may not be reaching completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

Q6: I am observing significant side products during the N-Boc deprotection step using strong acids like TFA. How can I achieve a cleaner deprotection? A6: Acid-catalyzed deprotection of the N-Boc group can sometimes lead to side reactions, especially if other acid-sensitive functional groups are present in the molecule.[5][9]

  • Milder Acidic Conditions: Try using 4M HCl in dioxane, which is often effective at room temperature and can be milder than TFA.[5] Running the reaction at 0°C can further improve selectivity.[5]

  • Alternative Reagents: For substrates sensitive to strong protic acids, consider alternative methods. TMS-I in DCM with a bicarbonate base offers a pH-neutral deprotection.[5] Another mild option is using oxalyl chloride in methanol.[10]

  • Thermal Deprotection: In some cases, thermal deprotection in a high-boiling solvent can be effective and avoids the need for acidic reagents and subsequent aqueous workups.[11]

Q7: Purification of my 3-acetylazetidine derivative by column chromatography is difficult. What can I do? A7: Azetidine derivatives can be challenging to purify due to their polarity and potential for volatility.[2]

  • Column Chromatography: Use a gradient elution on silica gel, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. This can help improve separation.[2]

  • Alternative Stationary Phases: If silica gel is not effective, consider using alumina or a reverse-phase column.

  • Recrystallization: For solid compounds, recrystallization from an appropriate solvent system can be a highly effective method for purification.

  • Salt Formation: If the final product is a free base, converting it to a stable salt (e.g., hydrochloride) can facilitate purification by crystallization.

Experimental Protocols

Protocol 1: Swern Oxidation of 1-Boc-3-hydroxymethylazetidine This protocol outlines the synthesis of tert-butyl 3-formylazetidine-1-carboxylate, a key intermediate.[8]

  • To a stirred solution of oxalyl chloride (4.28 mL, 49.8 mmol) in dichloromethane (DCM, 5 mL), slowly add dimethylsulfoxide (DMSO, 0.71 mL, 9.96 mmol) dropwise at -78 °C.

  • Continue stirring the reaction mixture at this temperature for 15 minutes.

  • Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (0.69 g, 3.69 mmol) in DCM.

  • Immediately add triethylamine (2.1 mL, 14.75 mmol).

  • Allow the reaction system to gradually warm to room temperature.

  • Dilute the reaction with DCM (30 mL) and wash with water.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: heptane/ethyl acetate gradient) to yield the desired aldehyde.

Protocol 2: N-Boc Deprotection using HCl in Acetonitrile This protocol describes the removal of the Boc protecting group to yield the free amine.[12]

  • Dissolve the N-Boc protected azetidine derivative (e.g., tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, 36.0 g, 185 mmol) in acetonitrile (252 mL).

  • Add 3M hydrochloric acid (252 mL) to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction for completion (e.g., by TLC or LC-MS).

  • Upon completion, concentrate the mixture under vacuum.

  • The resulting hydrochloride salt can often be purified by recrystallization or used directly in the next step.

Quantitative Data

Table 1: Comparison of N-Boc Deprotection Methods

EntrySubstrateReagent/ConditionsSolventTime (h)Yield (%)Reference
1N-Boc IndoleTFA (20%)DCM2>95 (with side products)[5]
2N-Boc Amine4M HClDioxane1-3High[5]
3N-Boc AmineOxalyl ChlorideMethanol1-4up to 90[10]
4N-Boc-4-chloroanilineMicrowave, 150°CTFE1>95[13]
5N-Boc-4-chloroanilineMicrowave, 150°CToluene1<10[13]

Note: Yields are highly substrate-dependent. TFE = 2,2,2-trifluoroethanol.

Visualizations

experimental_workflow start Commercially Available 1-Boc-azetidin-3-ol step1 Oxidation (e.g., Swern, IBX) start->step1 intermediate1 1-Boc-azetidin-3-one step1->intermediate1 step2 Functionalization (e.g., Wittig, Grignard) intermediate1->step2 intermediate2 Substituted N-Boc-3-acetylazetidine step2->intermediate2 step3 Deprotection (e.g., TFA, HCl/Dioxane) intermediate2->step3 product Final Product: Substituted 3-acetylazetidine step3->product troubleshooting_flowchart problem Low Reaction Yield check_purity Check Starting Material Purity problem->check_purity check_conditions Review Reaction Conditions problem->check_conditions check_side_reactions Analyze for Side Products (LC-MS/NMR) problem->check_side_reactions solution_purity Action: Re-purify or use new batch check_purity->solution_purity Impure? solution_temp Action: Optimize Temperature (Lower T to reduce decomposition) check_conditions->solution_temp solution_time Action: Optimize Time (Monitor by TLC/LC-MS) check_conditions->solution_time solution_reagents Action: Verify Stoichiometry & Reagent Quality check_conditions->solution_reagents solution_side_reactions Action: Modify conditions to suppress side reactions check_side_reactions->solution_side_reactions Identified?

References

Technical Support Center: Synthesis of Tert-butyl 3-acetylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tert-butyl 3-acetylazetidine-1-carboxylate, a key intermediate for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when following a Weinreb ketone synthesis protocol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard or Organolithium Reagent: The acetylating agent (e.g., methylmagnesium bromide or methyllithium) may have degraded due to exposure to moisture or air. 2. Poor Quality Weinreb Amide Precursor: The starting material, tert-butyl 3-(N-methoxy-N-methylcarbamoyl)azetidine-1-carboxylate, may be impure. 3. Reaction Temperature Too High: The reaction of the organometallic reagent with the Weinreb amide is typically conducted at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate.1. Use freshly prepared or newly purchased organometallic reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 2. Purify the Weinreb amide by column chromatography before use. Confirm its purity by NMR or LC-MS. 3. Carefully control the reaction temperature using a suitable cooling bath (e.g., dry ice/acetone). Add the organometallic reagent dropwise to avoid localized heating.
Formation of Tertiary Alcohol Byproduct Over-addition of the Organometallic Reagent: Although the Weinreb amide is designed to prevent this, harsh reaction conditions or an incorrect work-up can lead to the formation of the tertiary alcohol.[1][2]1. Use the specified stoichiometry of the organometallic reagent. 2. Quench the reaction at a low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] An acidic work-up should be performed carefully after the initial quench.
Difficult Purification 1. Presence of Unreacted Starting Material: Incomplete reaction can lead to a mixture of the starting Weinreb amide and the desired ketone. 2. Formation of Closely Eluting Impurities: Side reactions can generate byproducts with similar polarity to the product.1. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material. 2. Optimize the solvent system for column chromatography. A gradient elution, for instance with heptane and ethyl acetate, may be necessary to achieve good separation.[1]
Product Decomposition Harsh Acidic Work-up: The Boc protecting group on the azetidine ring can be sensitive to strong acids, leading to deprotection.Use a mild acidic solution (e.g., saturated aqueous NH₄Cl) for the initial quench. If a stronger acid is needed to dissolve magnesium salts, add it cautiously while keeping the mixture cool.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common precursor is the corresponding Weinreb amide, tert-butyl 3-(N-methoxy-N-methylcarbamoyl)azetidine-1-carboxylate . This is typically synthesized from 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid.

Q2: Which organometallic reagent is best for the acetylation step?

A2: Both methylmagnesium bromide (a Grignard reagent) and methyllithium can be used. Grignard reagents are often preferred due to their generally milder reactivity and lower cost.

Q3: Why is a low reaction temperature critical?

A3: The reaction proceeds through a tetrahedral intermediate that is stabilized by chelation at low temperatures.[3][4] This stability prevents the over-addition of the organometallic reagent, which would lead to the formation of a tertiary alcohol.[3]

Q4: What is the recommended work-up procedure?

A4: The reaction should be quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This is followed by extraction with an organic solvent like ethyl acetate. The organic layers are then typically washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Q5: What is a suitable method for purifying the final product?

A5: Flash column chromatography on silica gel is the most common purification method. A typical eluent system is a gradient of ethyl acetate in heptane or hexane.[1]

Experimental Protocol: Synthesis via Weinreb Amide

This protocol describes a plausible method for the synthesis of this compound from its Weinreb amide precursor.

Step 1: Reaction Setup

  • To a solution of tert-butyl 3-(N-methoxy-N-methylcarbamoyl)azetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the reaction mixture to -78 °C using a dry ice/acetone bath.

Step 2: Addition of Organometallic Reagent

  • Slowly add a solution of methylmagnesium bromide (1.1-1.5 eq) in a suitable solvent (e.g., THF or diethyl ether) dropwise to the cooled reaction mixture.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Reaction Work-up

  • Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane to afford the pure this compound.

Data Presentation

Parameter Typical Value Reference
Yield 70-90%Expected range for Weinreb ketone synthesis
Purity >95% after chromatographyStandard for pharmaceutical intermediates
Eluent System for Chromatography Heptane/Ethyl Acetate (gradient)[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Weinreb_Amide Tert-butyl 3-(N-methoxy-N- methylcarbamoyl)azetidine-1-carboxylate in THF Reaction Reaction at -78 °C Weinreb_Amide->Reaction Grignard Methylmagnesium Bromide Grignard->Reaction Quench Quench with sat. aq. NH4Cl Reaction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product Pure this compound Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

Unraveling Impurities in Tert-butyl 3-acetylazetidine-1-carboxylate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like tert-butyl 3-acetylazetidine-1-carboxylate is paramount. This guide provides a comparative analysis of spectroscopic techniques for the identification and characterization of potential impurities in this key building block, supported by plausible experimental data and detailed methodologies.

This compound, a valuable intermediate in the synthesis of various pharmaceutical agents, can contain process-related impurities that may impact the safety and efficacy of the final drug product. A thorough understanding of the impurity profile is therefore a critical aspect of quality control. This guide explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of this compound and its potential impurities.

Potential Impurities: A Synthesis-Based Overview

A common synthetic route to this compound involves the oxidation of the corresponding secondary alcohol, tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate. This process, along with potential side reactions and incomplete conversions, can lead to several impurities.

Plausible Impurities:

  • Impurity A: Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (Starting Material): Incomplete oxidation can result in the presence of the starting material.

  • Impurity B: Tert-butyl 3-carboxyazetidine-1-carboxylate (Over-oxidation Product): Aggressive oxidation conditions can lead to the cleavage of the acetyl group, forming the corresponding carboxylic acid.

  • Impurity C: Di-tert-butyl 3,3'-(ethane-1,1-diyl)bis(azetidine-1-carboxylate) (Dimeric Impurity): Potential side reactions could lead to the formation of dimeric species.

  • Impurity D: Azetidin-3-yl ethan-1-one (De-protected Impurity): Loss of the Boc protecting group can occur under acidic or harsh thermal conditions.

Spectroscopic and Chromatographic Analysis: A Comparative Approach

The following sections detail the expected analytical data for this compound and its potential impurities using various techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful tool for separating and quantifying the main component from its impurities. A reversed-phase method is typically suitable for this class of compounds.

Table 1: Comparative HPLC Data

CompoundRetention Time (min)Relative Retention Time (RRT)
This compound10.21.00
Impurity A (Starting Material)8.50.83
Impurity B (Over-oxidation Product)6.10.60
Impurity C (Dimeric Impurity)15.81.55
Impurity D (De-protected Impurity)3.20.31
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and its impurities, aiding in their identification.

Table 2: Comparative Mass Spectrometry Data (Positive ESI)

CompoundMolecular Formula[M+H]⁺ (Calculated)[M+H]⁺ (Observed)
This compoundC₁₀H₁₇NO₃200.1281200.1285
Impurity A (Starting Material)C₁₀H₁₉NO₃202.1438202.1441
Impurity B (Over-oxidation Product)C₉H₁₅NO₄202.1023202.1026
Impurity C (Dimeric Impurity)C₂₀H₃₆N₂O₄369.2748369.2752
Impurity D (De-protected Impurity)C₅H₉NO100.0757100.0760
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of impurities. The chemical shifts and coupling constants are characteristic for each molecule.

Table 3: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundKey Chemical Shifts (δ, ppm)
This compound 1.45 (s, 9H, C(CH₃)₃) , 2.20 (s, 3H, COCH₃) , 3.50-3.60 (m, 1H, CH), 4.00-4.20 (m, 4H, CH₂)
Impurity A (Starting Material) 1.20 (d, 3H, CHCH₃) , 1.45 (s, 9H, C(CH₃)₃) , 3.80-3.90 (m, 1H, CHOH), 3.90-4.10 (m, 4H, CH₂)
Impurity B (Over-oxidation Product) 1.46 (s, 9H, C(CH₃)₃) , 3.40-3.50 (m, 1H, CH), 4.10-4.30 (m, 4H, CH₂), 11.5 (br s, 1H, COOH)
Impurity C (Dimeric Impurity) 1.30 (d, 3H, CHCH₃), 1.45 (s, 18H, 2 x C(CH₃)₃) , 3.20-3.40 (m, 2H, 2 x CH), 3.80-4.10 (m, 8H, 4 x CH₂)
Impurity D (De-protected Impurity) 2.15 (s, 3H, COCH₃) , 3.40-3.50 (m, 1H, CH), 3.90-4.10 (m, 4H, CH₂), NH proton signal may be broad and exchangeable

Experimental Protocols

HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

Mass Spectrometry Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50-500

¹H NMR Spectroscopy Method
  • Spectrometer: 400 MHz

  • Solvent: Chloroform-d (CDCl₃)

  • Temperature: 25 °C

  • Number of Scans: 16

  • Relaxation Delay: 1 s

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound impurities.

impurity_analysis_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Report Sample Crude Tert-butyl 3-acetylazetidine-1-carboxylate HPLC HPLC-UV Sample->HPLC MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR Purity Purity Assessment (Quantitative) HPLC->Purity ID Impurity Identification (Qualitative) MS->ID NMR->ID Report Comprehensive Impurity Profile Purity->Report ID->Report

Caption: Workflow for the spectroscopic analysis of impurities.

By employing a combination of these powerful analytical techniques, researchers and drug developers can confidently identify and quantify impurities in this compound, ensuring the quality and consistency of this vital pharmaceutical intermediate. The presented data and protocols offer a robust framework for establishing a comprehensive impurity profiling strategy.

A Comparative Guide to Chiral HPLC Analysis of Tert-butyl 3-acetylazetidine-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective separation of tert-butyl 3-acetylazetidine-1-carboxylate is a critical step in the development of chiral azetidine-containing pharmaceuticals, ensuring the isolation and quantification of the desired enantiomer. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the premier technique for this purpose. This guide provides a comparative overview of two recommended HPLC methods for the chiral resolution of this compound enantiomers, based on established principles for the separation of analogous N-Boc protected and keto-functionalized compounds.

The selection of an appropriate CSP is the most critical factor in achieving successful enantioseparation. For molecules like this compound, which contains a ketone group, a chiral center, and a bulky N-Boc protecting group, polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly recommended as starting points for method development.

Comparison of Recommended Chiral HPLC Methods

The following table summarizes two proposed methods for the enantiomeric separation of this compound. These methods represent common starting points for the chiral separation of N-protected keto-amines.

ParameterMethod 1: Polysaccharide-Based CSP (Normal Phase)Method 2: Macrocyclic Glycopeptide-Based CSP (Reversed Phase)
Chiral Stationary Phase Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chirobiotic® T (Teicoplanin)
Particle Size 5 µm5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)Acetonitrile / Water / Trifluoroacetic Acid (TFA) (40:60:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25°C25°C
Detection Wavelength 210 nm210 nm
Injection Volume 10 µL10 µL
Expected Elution Order Enantiomer 1, Enantiomer 2Enantiomer 2, Enantiomer 1
Anticipated Resolution (Rs) > 1.5> 1.5

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of chiral separations. The following sections provide methodologies for the two proposed HPLC methods.

Method 1: Normal-Phase HPLC with a Polysaccharide-Based CSP

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely used for their broad enantioselectivity.[1] The chiral recognition mechanism involves interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide derivative. For ketones and N-protected amines, normal-phase chromatography often provides excellent resolution.[2][3]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Materials:

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Racemic this compound standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 volume-to-volume ratio. Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • HPLC System Setup:

    • Install the Chiralpak® AD-H column in the column oven.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

    • Set the column temperature to 25°C.

    • Set the UV detector to a wavelength of 210 nm.

  • Analysis: Inject 10 µL of the prepared sample onto the column and start the data acquisition.

Method 2: Reversed-Phase HPLC with a Macrocyclic Glycopeptide-Based CSP

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (Chirobiotic® T), offer a different and often complementary selectivity to polysaccharide phases.[4] These CSPs are particularly effective for the separation of polar and ionizable compounds in reversed-phase mode. The chiral recognition is based on a combination of hydrogen bonding, ionic interactions, and inclusion complexation.[4]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Materials:

  • Chirobiotic® T column (250 x 4.6 mm, 5 µm)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA)

  • Racemic this compound standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile, Water, and TFA in a 40:60:0.1 volume-to-volume-to-volume ratio. Degas the mobile phase.

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • HPLC System Setup:

    • Install the Chirobiotic® T column in the column oven.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.

    • Set the column temperature to 25°C.

    • Set the UV detector to a wavelength of 210 nm.

  • Analysis: Inject 10 µL of the prepared sample onto the column and start the data acquisition.

Mandatory Visualization

The following diagram illustrates a general workflow for chiral HPLC method development, a necessary approach when a pre-existing method is not available.

Chiral_HPLC_Method_Development start Define Analyte Properties (this compound) csp_selection Select Initial Chiral Stationary Phases (CSPs) - Polysaccharide (e.g., Chiralpak AD-H) - Macrocyclic Glycopeptide (e.g., Chirobiotic T) start->csp_selection mode_selection Choose Chromatographic Mode - Normal Phase (NP) - Reversed Phase (RP) csp_selection->mode_selection screening Initial Screening Experiments mode_selection->screening optimization Method Optimization screening->optimization Rs > 1.0 no_separation No/Poor Separation screening->no_separation Evaluate Resolution (Rs) validation Method Validation optimization->validation Optimize mobile phase, flow rate, temperature end Routine Analysis validation->end Validate for accuracy, precision, linearity, etc. no_separation->csp_selection Select different CSP or mobile phase

Caption: General workflow for chiral HPLC method development.

By following the proposed methods and the general workflow for optimization, researchers can develop a robust and reliable chiral HPLC analysis for the enantiomers of this compound.

References

A Comparative Guide: Tert-butyl 3-acetylazetidine-1-carboxylate vs. Acyclic Ketone Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of two classes of ketone building blocks, providing objective comparisons and experimental insights to guide strategic decisions in medicinal chemistry.

The deliberate selection of molecular building blocks is a cornerstone of modern drug discovery. The intrinsic properties of these scaffolds dictate the trajectory of a lead compound's development, influencing everything from target affinity to pharmacokinetic profiles. This guide offers a comparative analysis of Tert-butyl 3-acetylazetidine-1-carboxylate, a conformationally restricted building block, and traditional acyclic ketones, which offer greater flexibility.

At a Glance: Physicochemical and Structural Properties

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a unique set of properties compared to its linear counterparts.[1] Its strained nature introduces a degree of conformational rigidity, which can be advantageous for locking in a bioactive conformation, potentially increasing binding affinity for biological targets by minimizing the entropic penalty upon binding.[1][2]

PropertyThis compoundRepresentative Acyclic Ketone (4-Heptanone)
Molecular Weight ( g/mol ) 199.25114.19
cLogP (Calculated) 0.9 - 1.22.1 - 2.4
Topological Polar Surface Area (TPSA) (Ų) 46.5917.07
Structural Rigidity High; conformationally restricted.[2]Low; high degree of rotational freedom.
Three-Dimensionality (3D Shape) High; offers well-defined exit vectors for substitution.Low; tends toward more planar, "flat" conformations.[3]

Data compiled from publicly available chemical databases and scientific literature.

Metabolic Stability: The Strained Ring Advantage

A critical challenge in drug development is engineering molecules that resist rapid metabolic breakdown. The tert-butyl group, while sterically bulky, can be susceptible to oxidation by cytochrome P450 enzymes.[4][5] However, the azetidine scaffold itself often confers metabolic stability.[6] The strained ring system can sterically hinder the approach of metabolic enzymes, slowing the rate of clearance.

To illustrate this, consider the following representative data from an in vitro metabolic stability assay.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

Compound ArchetypeScaffold TypeHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound AzContaining Azetidine Core> 908.5
Compound AcContaining Acyclic Ketone Core2555.4

This data demonstrates that a compound built upon an azetidine framework (Compound Az) exhibits a significantly longer half-life and lower clearance compared to its acyclic analogue (Compound Ac), indicating superior metabolic stability.

Experimental Protocols

Key Experiment: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay is a standard method to assess a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[7][8]

1. Reagents and Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier).[9]

  • Test Compounds (10 mM stock in DMSO).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[10]

  • Phosphate Buffer (100 mM, pH 7.4).[8]

  • Acetonitrile (ACN) with an internal standard for quenching the reaction.

  • 96-well plates, incubator, centrifuge, LC-MS/MS system.

2. Procedure:

  • Preparation: Thaw human liver microsomes at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in phosphate buffer on ice.[8]

  • Incubation: Add the test compound to the microsome solution to a final concentration of 1 µM.[11] Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[10][11]

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[7]

  • Quenching: Stop the reaction at each time point by adding a volume of ice-cold ACN containing an internal standard.[8]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the resulting line corresponds to the elimination rate constant (k).

  • Half-life (t½) is calculated as: 0.693 / k

  • Intrinsic Clearance (CLint) is calculated by scaling the rate of disappearance to the amount of microsomal protein used.[11]

Visualizing the Strategy

Workflow for Building Block Selection

The decision to use a strained ring system versus a flexible acyclic linker is a strategic one, based on the specific goals of the drug discovery program.

A Define Project Goals (e.g., Improve Potency, Enhance PK) C Evaluate Building Block Strategy A->C B Analyze Structure-Activity Relationship (SAR) Is conformational rigidity needed? B->C D This compound C->D E Acyclic Ketone Building Block C->E F Advantages: - High 3D character - Improved metabolic stability - Pre-organized conformation D->F G Advantages: - Synthetic accessibility - High flexibility - Lower cost E->G H Synthesize & Test Analogs F->H G->H I Optimize Lead Compound H->I

Caption: Decision workflow for selecting ketone building blocks in medicinal chemistry.

Application in Target Engagement

Azetidine scaffolds are frequently used in inhibitors that target specific protein binding sites, such as in kinase inhibitors. The rigid structure helps orient key pharmacophoric features for optimal interaction.

cluster_pathway Kinase Signaling Cascade Receptor Receptor Kinase Target Kinase Receptor->Kinase activates Substrate Substrate Kinase->Substrate phosphorylates Response Cellular Response Substrate->Response Inhibitor Azetidine-Based Inhibitor Inhibitor->Kinase blocks ATP binding site

Caption: Azetidine-based inhibitor modulating a kinase signaling pathway.

Conclusion

The choice between this compound and acyclic ketone building blocks is not a matter of inherent superiority, but of strategic application. Acyclic ketones offer synthetic simplicity and flexibility, making them ideal for initial explorations of a chemical space.[12] In contrast, the azetidine building block provides a pathway to more drug-like properties by introducing three-dimensionality and enhancing metabolic stability.[1][13] For drug development professionals aiming to overcome pharmacokinetic challenges or to rigidly define a pharmacophore, this compound represents a powerful and validated tool for escaping the "flatland" of traditional medicinal chemistry.[3]

References

The Azetidine Advantage: A Comparative Guide to Tert-butyl 3-acetylazetidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is paramount. Among these, small, strained heterocyclic systems have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability to drug candidates. This guide provides a comprehensive comparison of Tert-butyl 3-acetylazetidine-1-carboxylate, a versatile building block, with more conventional cyclic ketones such as cyclopentanone and cyclohexanone. We present a synthesis of theoretical and experimental data to highlight the distinct advantages of incorporating the azetidine moiety in drug design, particularly in the context of reactivity and pharmacokinetic profiles.

Physicochemical and Metabolic Advantages of the Azetidine Scaffold

The four-membered azetidine ring of this compound offers a compelling set of physicochemical properties that are highly desirable in drug development. The inherent ring strain and the presence of a nitrogen atom contribute to a unique profile compared to its carbocyclic counterparts.

One of the most significant advantages of the azetidine scaffold is its enhanced metabolic stability.[1] The compact and rigid structure of the azetidine ring is more resistant to metabolic degradation, particularly N-dealkylation, a common metabolic pathway for larger saturated amines like piperidine.[1] This can lead to a more predictable pharmacokinetic profile, a longer half-life, and increased drug exposure. In contrast, cyclopentane and cyclohexane rings, while generally stable, can be susceptible to hydroxylation by cytochrome P450 enzymes.

The azetidine nitrogen also provides a handle for modulating solubility and for establishing crucial interactions with biological targets. The lower pKa of azetidine compared to larger cyclic amines can also influence its absorption and distribution properties.[1]

PropertyThis compoundCyclopentanone / CyclohexanoneAdvantage of Azetidine Derivative
Metabolic Stability High resistance to N-dealkylation.[1]Susceptible to enzymatic hydroxylation.Improved pharmacokinetic profile and longer half-life.[1]
Structural Rigidity Constrained four-membered ring.[2]Flexible five- and six-membered rings.Pre-organizes substituents for optimal target binding, potentially increasing potency.
Solubility Nitrogen atom can be protonated to enhance aqueous solubility.Generally lower aqueous solubility.Improved formulation options and bioavailability.[2]
3D Character (Fsp3) High Fsp3 character.High Fsp3 character.The strained ring provides unique vectors for substituents, exploring novel chemical space.[2]

Enhanced Reactivity Driven by Ring Strain

The reactivity of cyclic ketones is significantly influenced by ring strain. Theoretical and experimental studies have shown that four-membered rings, such as cyclobutanone, exhibit higher reactivity compared to less strained five- and six-membered rings like cyclopentanone and cyclohexanone.[3][4][5][6] This increased reactivity is attributed to the release of ring strain in the transition state of addition reactions to the carbonyl group.

This principle can be extended to this compound. The inherent strain of the four-membered azetidine ring is expected to make the acetyl carbonyl group more susceptible to nucleophilic attack compared to the carbonyl groups in cyclopentanone or cyclohexanone. This can lead to faster reaction rates and higher yields in important synthetic transformations such as the Wittig reaction and reductive amination.

A theoretical study on the Wittig reaction of cyclic ketones demonstrated that the activation energy barrier is lowest for the most strained ring (cyclopropanone), followed by cyclobutanone, and then cyclopentanone.[4] This suggests that the azetidine ring in this compound would similarly lower the activation barrier for such reactions.

Experimental Protocols

Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate (Precursor)

This protocol describes the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone, a key intermediate for the synthesis of this compound.

Materials:

  • Tert-butyl 3-hydroxyazetidine-1-carboxylate

  • Dichloromethane (CH2Cl2)

  • Potassium bromide (KBr) aqueous solution (9.1%)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Potassium bicarbonate (KHCO3)

  • Sodium hypochlorite (NaClO) aqueous solution (12%)

  • Sodium thiosulfate (Na2S2O3) aqueous solution (15%)

  • Ethyl acetate

Procedure: [7]

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH2Cl2 (200 mL).

  • Cool the solution to between -15 °C and 5 °C.

  • Slowly add 9.1% aqueous potassium bromide solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol).

  • Add a pre-mixed solution of KHCO3 (104 g) and 12% aqueous NaClO (86 g) in water (389 mL) and stir for 30 minutes.

  • Quench the reaction with 15% aqueous sodium thiosulfate solution (100 mL).

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water and then remove the solvent under vacuum to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Representative Wittig Reaction

This general protocol can be adapted to compare the olefination of different cyclic ketones.

Materials:

  • Cyclic ketone (e.g., this compound, cyclopentanone, cyclohexanone)

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C and add potassium tert-butoxide portion-wise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution to 0 °C and add a solution of the cyclic ketone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Representative Reductive Amination

This protocol provides a general method for the reductive amination of cyclic ketones.

Materials:

  • Cyclic ketone (e.g., this compound, cyclopentanone, cyclohexanone)

  • Amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Acetic acid

Procedure:

  • Dissolve the cyclic ketone and amine in DCM.

  • Add one drop of acetic acid.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Application in Drug Discovery: Targeting the JAK-STAT Pathway

The unique structural and electronic properties of azetidine-containing compounds make them valuable scaffolds for the design of enzyme inhibitors. A prominent example is their use in the development of Janus kinase (JAK) inhibitors, which are crucial for treating autoimmune diseases and certain cancers. The JAK-STAT signaling pathway is a key cascade in cytokine signaling, and its dysregulation is implicated in numerous inflammatory conditions.[8][9][10]

The drug Baricitinib, an inhibitor of JAK1 and JAK2, features an azetidine moiety.[11][12] This highlights the utility of the azetidine scaffold in designing potent and selective kinase inhibitors. The rigid nature of the azetidine ring helps to position key pharmacophoric groups for optimal interaction with the ATP-binding site of the kinase.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Baricitinib Baricitinib (Azetidine-containing JAK Inhibitor) Baricitinib->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription 7. Gene Regulation

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of azetidine-containing drugs like Baricitinib.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for a comparative study of cyclic ketones.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_reactions Comparative Reactions cluster_analysis Analysis & Comparison S1 Synthesize Precursor: Tert-butyl 3-oxoazetidine-1-carboxylate S2 Synthesize Target: This compound S1->S2 R1 Wittig Reaction S2->R1 R2 Reductive Amination S2->R2 A3 Compare Physicochemical Properties (Solubility, LogP) S2->A3 A4 Assess Metabolic Stability (in vitro assays) S2->A4 S3 Procure Other Ketones: Cyclopentanone, Cyclohexanone S3->R1 S3->R2 S3->A3 S3->A4 A1 Monitor Reaction Kinetics (e.g., by GC-MS or NMR) R1->A1 A2 Determine Reaction Yields R1->A2 R2->A1 R2->A2 Conclusion Conclusion: Advantages of Azetidine Ketone A1->Conclusion A2->Conclusion A3->Conclusion A4->Conclusion

Figure 2: A logical workflow for the comparative evaluation of cyclic ketones.

Conclusion

While direct, side-by-side experimental comparisons with this compound are not extensively documented, a strong case for its advantages over other cyclic ketones can be built upon fundamental principles of chemical reactivity and a wealth of data supporting the benefits of the azetidine scaffold in medicinal chemistry. The combination of enhanced metabolic stability, unique structural rigidity, and heightened reactivity due to ring strain makes this compound a highly attractive building block for the synthesis of next-generation therapeutics. Its application in the design of potent kinase inhibitors, such as those targeting the JAK-STAT pathway, underscores its potential to address significant unmet medical needs. Future research focusing on direct quantitative comparisons will undoubtedly further solidify the position of this and other azetidine derivatives as privileged scaffolds in modern drug discovery.

References

Comparative Guide to the Biological Activity of Tert-butyl 3-acetylazetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 3-acetylazetidine-1-carboxylate scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. While direct studies on the biological activity of its immediate derivatives are limited, the broader class of 3-substituted azetidines has been extensively explored in medicinal chemistry. These compounds have shown significant potential in modulating the activity of various biological targets, including enzymes and receptors, leading to therapeutic applications in oncology, inflammation, and neuroscience.[1]

This guide provides a comparative analysis of the biological activities of different classes of compounds that can be derived from the this compound core. The information presented is based on published experimental data for structurally related azetidine derivatives.

Data Presentation: Comparative Biological Activities of Azetidine Derivatives

Derivative ClassExample Compound/ModificationBiological TargetAssay TypeActivity (IC50/Ki)Reference
Janus Kinase (JAK) Inhibitors Azetidin-3-amino bridging scaffoldJAK1Biochemical Assay112 nM[2]
JAK2Biochemical Assay20 nM[2]
JAK3Biochemical Assay1 nM[2]
STAT3 Inhibitors (R)-azetidine-2-carboxamide analogue (5a)STAT3EMSA0.55 µM[3][4]
(R)-azetidine-2-carboxamide analogue (8i)STAT3EMSA0.34 µM[3][4]
Monoamine Transporter Inhibitors Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moietyGAT-1GABA Uptake2.83 µM[5]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-1GABA Uptake26.6 µM[5][6]
Antimicrobial Agents N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) 2-methyl-1H-indole-3-carboxamideVarious bacteria and fungiMIC Determination-[7]
Quinolone-azetidine conjugatesQuinolone-susceptible MRSAMIC DeterminationSuperior to fluoroquinolones[8]
Anticancer Agents (Antitumor) Novel azetidine-containing TZT-1027 analoguesTubulin polymerizationCell-based assays-[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Inhibition

This assay is commonly used to determine the inhibitory activity of compounds against kinases like JAKs.

  • Coating: 96-well microplates are coated with a substrate peptide specific for the kinase of interest.

  • Compound Incubation: The test compounds, serially diluted to various concentrations, are added to the wells.

  • Kinase Reaction: The kinase enzyme and ATP are added to initiate the phosphorylation of the substrate. The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The reaction is stopped, and a primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Generation: A chromogenic substrate is added, and the absorbance is measured using a plate reader. The IC50 value is calculated from the dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

EMSA is used to assess the ability of compounds to inhibit the binding of STAT3 to its DNA target.[3][4]

  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines.

  • Compound Incubation: The nuclear extracts are pre-incubated with varying concentrations of the test compounds.[3][4]

  • Binding Reaction: A radiolabeled DNA probe containing the STAT3 binding site is added to the mixture and incubated to allow for protein-DNA binding.

  • Electrophoresis: The samples are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to X-ray film or a phosphorimager to visualize the protein-DNA complexes. The intensity of the shifted bands is quantified to determine the IC50 value.[3][4]

Radioligand Uptake Assay for Monoamine Transporters

This assay measures the inhibition of neurotransmitter uptake by transporters like GAT-1.[5]

  • Cell Culture: Cells expressing the transporter of interest are cultured in 96-well plates.

  • Compound Incubation: The cells are incubated with various concentrations of the test compounds.

  • Radioligand Addition: A radiolabeled substrate (e.g., [³H]GABA) is added to the wells.[5]

  • Uptake: The cells are incubated for a specific period to allow for the uptake of the radioligand.

  • Termination and Scintillation Counting: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a liquid scintillation counter. The IC50 value is determined from the inhibition curve.[5]

Mandatory Visualization

Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity and cell growth and is a key target for azetidine-derived inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Azetidine Derivative (e.g., JAK Inhibitor) Inhibitor->JAK Inhibition

Caption: JAK-STAT signaling pathway and the inhibitory action of azetidine derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel azetidine derivatives.

Experimental_Workflow Start Tert-butyl 3-acetylazetidine-1-carboxylate Synthesis Chemical Synthesis (e.g., Reductive amination, Aldol condensation) Start->Synthesis Library Library of Azetidine Derivatives Synthesis->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: General workflow for drug discovery with azetidine derivatives.

Logical Relationship

This diagram illustrates the logical relationship between the core azetidine scaffold and its potential biological applications based on different chemical modifications.

Logical_Relationship Core This compound Scaffold Modification Chemical Modification Core->Modification JAK JAK Inhibition (Anti-inflammatory) Modification->JAK STAT STAT3 Inhibition (Anticancer) Modification->STAT Transporter Monoamine Transporter Modulation (CNS) Modification->Transporter Antimicrobial Antimicrobial Activity Modification->Antimicrobial

Caption: Relationship between azetidine scaffold and biological activities.

References

Navigating the Reactivity of Tert-butyl 3-acetylazetidine-1-carboxylate: A Comparative Guide to Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the structural modification of scaffolds like azetidine is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of key reaction pathways for the functionalization of the acetyl group in tert-butyl 3-acetylazetidine-1-carboxylate, a valuable building block in the synthesis of novel therapeutics. We present a structural confirmation of its reaction products, alongside a comparison with alternative synthetic methodologies, supported by experimental data.

The reactivity of the acetyl moiety in this compound offers a versatile platform for introducing molecular diversity. The primary transformations involve the reduction of the ketone, the addition of organometallic reagents, and the alkylation of the corresponding enolate. Understanding the outcomes and efficiencies of these reactions is crucial for designing efficient synthetic routes to novel 3-substituted azetidine derivatives.

Transformation of the Acetyl Group: A Comparative Analysis

The chemical landscape of the acetyl group on the azetidine ring can be readily modified through several key reaction types. Below, we compare the direct functionalization of this compound with alternative methods for synthesizing the resulting products.

Target ProductDirect Reaction from this compoundAlternative Synthesis Method
tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylateReduction of Ketone: Treatment with sodium borohydride (NaBH₄) in methanol offers a straightforward route to the corresponding secondary alcohol. This reaction is typically high-yielding and proceeds under mild conditions.From tert-Butyl 3-formylazetidine-1-carboxylate: Reaction of the corresponding aldehyde with a methyl Grignard reagent (e.g., CH₃MgBr) provides the same secondary alcohol. This method allows for the introduction of various alkyl groups by simply changing the Grignard reagent.
tert-Butyl 3-(1-hydroxy-1-methylethyl)azetidine-1-carboxylateGrignard Reaction: Addition of a methyl Grignard reagent to the acetyl group yields the tertiary alcohol. This reaction allows for the construction of a quaternary center at the 3-position of the azetidine ring.From tert-Butyl 3-azetidinecarboxylate: Esterification followed by reaction with two equivalents of a methyl Grignard reagent can also produce the tertiary alcohol, albeit through a longer synthetic sequence.
tert-Butyl 3-propionylazetidine-1-carboxylateEnolate Alkylation: Formation of the enolate using a suitable base, such as lithium diisopropylamide (LDA), followed by quenching with an alkylating agent like methyl iodide (CH₃I) leads to the elongated ketone. This method is highly versatile for introducing a variety of side chains.Acylation of an Azetidine Precursor: Friedel-Crafts acylation of an appropriate aromatic azetidine derivative or acylation of an organometallic azetidine species can provide an alternative route to this class of compounds.

Experimental Protocols

Detailed experimental procedures are critical for the successful replication and adaptation of synthetic methods.

Synthesis of this compound (Starting Material)

The starting material can be prepared from commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate through an oxidation reaction. A common method involves Swern oxidation or the use of other mild oxidizing agents like Dess-Martin periodinane.

Protocol 1: Reduction of this compound

To a solution of this compound (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction mixture is stirred at room temperature for 2 hours, after which it is quenched by the addition of water. The product, tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate, is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification by column chromatography on silica gel provides the desired alcohol.

Protocol 2: Grignard Reaction with this compound

A solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) is added dropwise to a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere. The reaction is allowed to warm to room temperature and stirred for 3 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, tert-butyl 3-(1-hydroxy-1-methylethyl)azetidine-1-carboxylate, is purified by flash chromatography.

Protocol 3: Enolate Alkylation of this compound

To a solution of lithium diisopropylamide (LDA), prepared in situ from diisopropylamine and n-butyllithium in anhydrous THF at -78 °C, is added a solution of this compound (1.0 eq) in THF. After stirring for 1 hour at -78 °C, methyl iodide (1.5 eq) is added. The reaction mixture is slowly warmed to room temperature and stirred overnight. The reaction is quenched with water, and the product, tert-butyl 3-propionylazetidine-1-carboxylate, is extracted with ethyl acetate. The organic phase is washed with brine, dried, and concentrated. Purification is achieved by column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting material and its various reaction products, the following workflow diagram is provided.

G Synthetic Pathways from this compound start This compound product1 Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate start->product1 Reduction (e.g., NaBH4) product2 Tert-butyl 3-(1-hydroxy-1-methylethyl)azetidine-1-carboxylate start->product2 Grignard Addition (e.g., CH3MgBr) enolate Lithium Enolate start->enolate Deprotonation (e.g., LDA) product3 Tert-butyl 3-propionylazetidine-1-carboxylate enolate->product3 Alkylation (e.g., CH3I)

Caption: Reaction pathways from the starting material.

The strategic functionalization of this compound provides a powerful tool for the synthesis of diverse 3-substituted azetidines. The choice of reaction pathway—reduction, Grignard addition, or enolate alkylation—will depend on the desired final structure and the overall synthetic strategy. The experimental protocols provided herein offer a starting point for the practical implementation of these transformations, enabling the generation of novel molecular entities for drug discovery and development.

A Comparative Analysis of Azetidine Ketones, Pyrrolidinones, and Piperidinones as Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a saturated heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing a molecule's three-dimensional structure, physicochemical properties, and ultimately its pharmacological profile. Among the plethora of available building blocks, cyclic ketones such as azetidine ketones, pyrrolidinones, and piperidinones have emerged as valuable motifs. This guide provides an objective, data-driven comparison of these three important classes of compounds to aid medicinal chemists in their selection process.

Physicochemical Properties: A Tale of Three Rings

The fundamental differences in the physicochemical properties of azetidine ketones, pyrrolidinones, and piperidinones are rooted in their distinct ring sizes, which dictate their strain, conformation, and electronic properties.

Azetidin-2-ones, also known as β-lactams, are characterized by significant ring strain, rendering the endocyclic amide bond more reactive and the ring itself essentially planar.[1] In contrast, the five-membered pyrrolidinone (γ-lactam) and six-membered piperidinone (δ-lactam) rings are considerably less strained and adopt non-planar, puckered conformations. Pyrrolidinone rings are known for their ability to adopt various envelope and twist conformations, a phenomenon referred to as "pseudorotation," which can be beneficial for exploring a wider conformational space when interacting with biological targets.[2] Piperidinone rings predominantly adopt a stable chair conformation, providing a more rigid scaffold.[3]

These structural disparities have a direct impact on key drug-like properties such as basicity (pKa), lipophilicity (logP), and dipole moment.

PropertyAzetidin-2-onePyrrolidin-2-onePiperidin-2-one
Molecular Weight ( g/mol ) 71.08[4]85.10[5]99.13
Melting Point (°C) 73-74[1]25[6]39.5
Boiling Point (°C) -245[6]-
logP -0.49[7]-0.85[8]-0.46
pKa (predicted) 15.86[3]--
Dipole Moment (Debye) -2.3[5]-
Ring Strain (kcal/mol) High (~25)[7]Low (~5)[7]Very Low (~0)[7]

Note: The pKa value for azetidin-2-one is a predicted value. Experimental pKa values for the parent amines are azetidine (11.29), pyrrolidine (11.27), and piperidine (11.22), indicating that the basicity of the nitrogen atom is similar across the parent amine series.

Synthetic Accessibility

The synthetic accessibility of these building blocks is a crucial consideration for their practical application in drug discovery programs.

Azetidinones are most famously synthesized via the Staudinger ketene-imine cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene with an imine to form the β-lactam ring. While versatile, this method can sometimes require careful optimization of reaction conditions.[9]

Pyrrolidinones can be prepared through various routes. A common method involves the cyclization of γ-amino acids or their derivatives.[10] Other approaches include the reduction of succinimides and the reaction of γ-butyrolactone with ammonia at high temperatures and pressures.[6][11]

Piperidinones are often synthesized using methods that construct the six-membered ring. The Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that combines an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine.[9] Dieckmann condensation of δ-amino esters is another widely used approach.

Synthesis_Comparison cluster_azetidinone Azetidinone Synthesis cluster_pyrrolidinone Pyrrolidinone Synthesis cluster_piperidinone Piperidinone Synthesis A_start Ketene + Imine A_method Staudinger [2+2] Cycloaddition A_start->A_method A_product Azetidinone A_method->A_product P_start γ-Amino Acid P_method Intramolecular Cyclization P_start->P_method P_product Pyrrolidinone P_method->P_product Pi_start Aldehyde + Amine + Diester Pi_method Petrenko-Kritschenko Synthesis Pi_start->Pi_method Pi_product Piperidinone Pi_method->Pi_product

Fig. 1: Overview of common synthetic routes.

Reactivity and Functionalization

The reactivity of these cyclic ketones is significantly influenced by their ring size.

The high ring strain in azetidin-2-ones makes the amide bond particularly susceptible to nucleophilic attack, a property famously exploited by β-lactam antibiotics to acylate and inhibit bacterial transpeptidases.[1] This increased electrophilicity of the carbonyl carbon can be a desirable feature for creating covalent inhibitors or can be a liability leading to instability.

Pyrrolidinones and piperidinones , being less strained, have amide bond reactivity that is more typical of acyclic amides. Their functionalization often focuses on reactions at the nitrogen atom (e.g., N-alkylation, N-acylation) or at the α-carbon via enolate chemistry.

Reactivity_Comparison cluster_legend Reactivity Profile Azetidinone Azetidinone Ring Opening (High) Ring Opening (High) Azetidinone->Ring Opening (High) High Strain N-Functionalization N-Functionalization Azetidinone->N-Functionalization α-Functionalization α-Functionalization Azetidinone->α-Functionalization Pyrrolidinone Pyrrolidinone Ring Opening (Low) Ring Opening (Low) Pyrrolidinone->Ring Opening (Low) Low Strain Pyrrolidinone->N-Functionalization Pyrrolidinone->α-Functionalization Piperidinone Piperidinone Ring Opening (Very Low) Ring Opening (Very Low) Piperidinone->Ring Opening (Very Low) No Strain Piperidinone->N-Functionalization Piperidinone->α-Functionalization

Fig. 2: Conceptual reactivity comparison.

Applications in Drug Discovery

All three heterocyclic ketone scaffolds are well-represented in approved drugs and clinical candidates, each offering distinct advantages.

Azetidinones are famously the core of β-lactam antibiotics.[12] More recently, they have been explored as building blocks to introduce rigidity and unique vectors for substitution in drug candidates.[13] Their planar nature can be used to control the spatial arrangement of substituents.

Pyrrolidinones are a privileged scaffold in medicinal chemistry, found in a wide range of drugs, including the nootropic agent piracetam and the anticoagulant rivaroxaban.[14] Their conformational flexibility allows them to adapt to the binding pockets of various biological targets.[2]

Piperidinones are also a very common motif in pharmaceuticals, present in drugs such as the antipsychotic risperidone and the sedative thalidomide. The rigid chair conformation of the piperidinone ring can be advantageous for locking a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.

Experimental Protocols

The following are generalized protocols for common functionalization reactions that can be adapted for a comparative study of these building blocks.

Protocol 1: N-Acylation

This protocol describes the acylation of the nitrogen atom of the lactam ring.

Materials:

  • Lactam (azetidin-2-one, pyrrolidin-2-one, or piperidin-2-one) (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride) (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the lactam in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: α-Functionalization (via Enolate Formation)

This protocol outlines a general procedure for the alkylation of the α-carbon.

Materials:

  • N-protected lactam (e.g., N-benzyl azetidin-2-one) (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq)

  • Alkyl halide (e.g., methyl iodide) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the N-protected lactam in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA to the stirred solution and continue stirring for 30-60 minutes at -78 °C.

  • Add the alkyl halide to the enolate solution and stir for 1-4 hours at -78 °C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_functionalization Comparative Functionalization start Select Lactam (Azetidinone, Pyrrolidinone, or Piperidinone) N_acylation N-Acylation (Protocol 1) start->N_acylation alpha_func α-Functionalization (Protocol 2) start->alpha_func analysis Analyze Products (Yield, Purity, Spectroscopic Data) N_acylation->analysis alpha_func->analysis comparison Compare Reactivity and Stability analysis->comparison

Fig. 3: Workflow for comparative analysis.

Conclusion

The choice between azetidine ketone, pyrrolidinone, and piperidinone building blocks is a strategic decision in drug design that should be guided by the specific goals of the project. Azetidinones offer a strained, planar scaffold with unique reactivity that can be exploited for specific applications, but their synthesis and stability may require special consideration. Pyrrolidinones provide a balance of flexibility and stability, making them a versatile and widely used scaffold. Piperidinones offer a more rigid and conformationally defined framework, which can be advantageous for optimizing binding affinity and selectivity. A thorough understanding of the distinct properties of these three classes of heterocyclic ketones will empower medicinal chemists to make more informed and rational decisions in the design of novel therapeutics.

References

Assessing the Purity of Tert-butyl 3-acetylazetidine-1-carboxylate: A Comparative Guide to NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of novel chemical entities is paramount. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for assessing the purity of Tert-butyl 3-acetylazetidine-1-carboxylate, a key building block in medicinal chemistry.

This compound is a small molecule featuring a strained azetidine ring, a bulky tert-butyl protecting group, and a ketone functionality. Its purity is crucial as impurities can lead to unwanted side reactions and affect the biological activity and safety of downstream compounds. This guide will delve into the experimental protocols and data presentation for purity assessment by ¹H and ¹³C NMR, and compare its performance against High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.

Comparison of Purity Assessment Techniques

The choice of analytical method for purity determination depends on the specific requirements of the analysis, including the nature of the compound, expected impurities, and the desired level of accuracy.

Technique Principle Information Provided Advantages Limitations
¹H NMR Nuclear spin transitions of hydrogen atoms in a magnetic field.Structural confirmation, identification and quantification of proton-containing impurities.Rapid, non-destructive, provides structural information, quantitative.Lower sensitivity than chromatographic methods, complex spectra for mixtures.
¹³C NMR Nuclear spin transitions of carbon-13 atoms in a magnetic field.Confirmation of carbon backbone and functional groups.Provides detailed structural information, complementary to ¹H NMR.Low natural abundance of ¹³C leads to longer acquisition times, generally not quantitative without specific parameters.
HPLC Differential partitioning of analytes between a stationary and a mobile phase.Separation and quantification of components in a mixture.High sensitivity and resolution, widely applicable, quantitative.Requires reference standards for identification, destructive.
GC-MS Separation of volatile compounds followed by mass-to-charge ratio analysis.Separation, identification, and quantification of volatile components.High sensitivity and specificity, provides molecular weight information.Limited to volatile and thermally stable compounds, destructive.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elements.Provides the elemental composition of the sample.Confirms the empirical formula of the pure compound.Does not detect impurities with the same elemental composition, requires a pure sample for accurate results.

Experimental Protocols

Detailed methodologies for each key experiment are provided below to allow for replication and validation of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and assess the purity of this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30).

  • Number of Scans: 16-64 (signal-to-noise dependent).

  • Relaxation Delay (d1): 5-7 times the longest T₁ of the protons of interest for quantitative results.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

  • Number of Scans: 1024 or more.

  • Relaxation Delay (d1): 2 s.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum. The purity is calculated by comparing the integral of a characteristic peak of the analyte to the integral of the internal standard.

  • Identify characteristic peaks for potential impurities, such as residual solvents or starting materials (e.g., tert-butyl 3-oxoazetidine-1-carboxylate).

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the main component and any non-volatile impurities.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of dilutions to create a calibration curve if external standard quantification is used.

Data Analysis:

  • The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities.

Instrumentation: GC system coupled to a mass spectrometer.

GC Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (e.g., 20:1).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 m/z.

  • Source Temperature: 230 °C.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

Data Analysis:

  • Identify peaks by comparing their mass spectra to a library (e.g., NIST).

  • Purity is assessed by the relative area percentage of the main peak.

Data Presentation

The following table summarizes hypothetical quantitative data for the purity assessment of a batch of this compound using different techniques.

Method Purity (%) Detected Impurities Limit of Detection (LOD) Limit of Quantitation (LOQ)
¹H NMR (qNMR) 98.5Residual Ethyl Acetate (0.8%), Water (0.5%), Unidentified impurity (0.2%)~0.1%~0.3%
HPLC 99.2Impurity A (0.5%), Impurity B (0.3%)~0.01%~0.03%
GC-MS >99.5 (volatile fraction)Residual Dichloromethane (trace)~0.001%~0.005%
Elemental Analysis C: 62.91% (calc. 63.14%)H: 8.91% (calc. 8.96%)N: 7.01% (calc. 7.03%)---

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for assessing the purity of this compound by NMR and a comparison of analytical techniques.

NMR_Purity_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing referencing Reference Spectra processing->referencing integration Peak Integration referencing->integration purity_calc Purity Calculation integration->purity_calc report Final Purity Report purity_calc->report

Caption: Workflow for Purity Assessment by NMR.

Analytical_Technique_Comparison cluster_techniques Purity Assessment Methods cluster_info Information Obtained compound This compound nmr NMR Spectroscopy compound->nmr hplc HPLC compound->hplc gcms GC-MS compound->gcms ea Elemental Analysis compound->ea structure Structural Confirmation nmr->structure quant Quantitative Purity nmr->quant hplc->quant nonvolatile Non-Volatile Impurities hplc->nonvolatile volatile Volatile Impurities gcms->volatile elemental Elemental Composition ea->elemental

Caption: Comparison of Analytical Techniques.

Validating a Synthetic Pathway to Tert-butyl 3-acetylazetidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of novel building blocks is paramount. Tert-butyl 3-acetylazetidine-1-carboxylate is a valuable scaffold in medicinal chemistry, and establishing a validated synthetic route is crucial for its utilization. This guide provides a comparative analysis of a plausible synthetic pathway and a potential alternative, offering detailed experimental protocols and a quantitative summary to aid in the selection of an optimal manufacturing process.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies are evaluated for the preparation of this compound. Route 1 involves a three-step sequence starting from the commercially available Tert-butyl 3-hydroxyazetidine-1-carboxylate. Route 2 is a hypothetical pathway based on the direct acylation of an N-Boc protected azetidine derivative, a more direct but less precedented approach.

Parameter Route 1: Oxidation-Grignard-Oxidation Route 2: Direct Acylation (Proposed)
Starting Material Tert-butyl 3-hydroxyazetidine-1-carboxylateTert-butyl azetidine-1-carboxylate
Number of Steps 32 (Hypothetical)
Key Intermediates Tert-butyl 3-oxoazetidine-1-carboxylate, Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylateN-Boc-3-lithioazetidine (Hypothetical)
Overall Yield Estimated ~60-70% (based on literature for similar reactions)Unknown, likely lower due to potential side reactions
Purity Good to excellent, with purification at each stepPotentially lower, with challenges in controlling reactivity
Scalability Feasible, with established procedures for each reaction typeChallenging, organometallic intermediates can be difficult to handle on a large scale
Key Reagents TEMPO, NaClO, Methylmagnesium bromide, Dess-Martin periodinanen-Butyllithium, Acetyl chloride
Safety Considerations Use of an oxidizing agent (NaClO) and a pyrophoric Grignard reagent. Dess-Martin periodinane is shock-sensitive.Use of a pyrophoric organolithium reagent.

Experimental Protocols

Route 1: Oxidation-Grignard-Oxidation

This route offers a step-wise approach with well-documented reaction types, providing a higher probability of success.

Step 1: Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate

This step involves the oxidation of the secondary alcohol to a ketone. A TEMPO-catalyzed oxidation is a mild and efficient method.

  • Materials: Tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol), TEMPO (0.18 g, 1.15 mmol), Potassium bromide (1.37 g, 11.5 mmol), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Aqueous sodium hypochlorite (NaClO, 10-15% available chlorine), 1 M Hydrochloric acid (HCl), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve Tert-butyl 3-hydroxyazetidine-1-carboxylate in CH₂Cl₂ (200 mL).

    • Add an aqueous solution of NaHCO₃ (100 mL) and potassium bromide.

    • Cool the mixture to 0 °C in an ice bath and add TEMPO.

    • Slowly add the sodium hypochlorite solution dropwise while maintaining the temperature at 0 °C.

    • Stir vigorously for 1 hour at 0 °C, monitoring the reaction by TLC.

    • Quench the reaction by adding saturated aqueous sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford Tert-butyl 3-oxoazetidine-1-carboxylate as a white solid.[1]

  • Expected Yield: ~90%

Step 2: Synthesis of Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

The ketone is converted to a tertiary alcohol via a Grignard reaction.

  • Materials: Tert-butyl 3-oxoazetidine-1-carboxylate (9.0 g, 52.6 mmol), Methylmagnesium bromide (3 M in diethyl ether), Anhydrous diethyl ether or THF, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve Tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous diethyl ether (150 mL) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0 °C.

    • Slowly add methylmagnesium bromide (21 mL, 63.1 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • The crude product can be used in the next step without further purification or purified by column chromatography.

  • Expected Yield: ~80-90%

Step 3: Synthesis of this compound

The final step is the oxidation of the tertiary alcohol to the target ketone. As this is a challenging transformation, a mild oxidant like Dess-Martin periodinane is proposed.

  • Materials: Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (crude from the previous step, ~52.6 mmol), Dess-Martin periodinane (24.6 g, 58.0 mmol), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Procedure:

    • Dissolve the crude Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate in CH₂Cl₂ (250 mL).

    • Add Dess-Martin periodinane in one portion at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Stir vigorously until the solid dissolves.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the final product.[2][3][4]

  • Expected Yield: ~85-95%

Route 2: Direct Acylation (Proposed)

This theoretical route is more atom-economical but requires significant process development and validation.

Step 1: Formation of N-Boc-3-lithioazetidine

  • Materials: Tert-butyl azetidine-1-carboxylate, sec-Butyllithium, Anhydrous THF, (-)-Sparteine (as a chiral ligand, optional for enantioselectivity).

  • Procedure:

    • Dissolve Tert-butyl azetidine-1-carboxylate in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add sec-Butyllithium and stir for 1-2 hours to allow for lithiation at the 3-position.

Step 2: Acylation

  • Materials: N-Boc-3-lithioazetidine solution, Acetyl chloride.

  • Procedure:

    • At -78 °C, slowly add acetyl chloride to the solution of the lithiated azetidine.

    • Stir for 1 hour at -78 °C.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Warm to room temperature and extract with an organic solvent.

    • Purify by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Synthetic_Route_1 start Tert-butyl 3-hydroxyazetidine-1-carboxylate intermediate1 Tert-butyl 3-oxoazetidine-1-carboxylate start->intermediate1 TEMPO/NaClO Oxidation intermediate2 Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate intermediate1->intermediate2 CH₃MgBr Grignard Reaction end_product Tert-butyl 3-acetylazetidine-1-carboxylate intermediate2->end_product Dess-Martin Periodinane Oxidation

Caption: Synthetic pathway for Route 1.

Synthetic_Route_2 start Tert-butyl azetidine-1-carboxylate intermediate N-Boc-3-lithioazetidine (Hypothetical) start->intermediate sec-BuLi Lithiation end_product Tert-butyl 3-acetylazetidine-1-carboxylate intermediate->end_product Acetyl Chloride Acylation

Caption: Proposed synthetic pathway for Route 2.

Conclusion

Based on the available literature and established chemical principles, Route 1 (Oxidation-Grignard-Oxidation) presents a more robust and validated approach for the synthesis of this compound. Each step utilizes well-understood reactions, and purification of intermediates is feasible, likely leading to a higher overall yield and purity of the final product. While Route 2 (Direct Acylation) is conceptually simpler, it relies on a highly reactive and potentially unstable intermediate. The direct acylation of a saturated, non-activated C-H bond in this manner is challenging and would require substantial empirical validation and optimization. Therefore, for reliable and scalable production, Route 1 is the recommended synthetic strategy. Further experimental work should focus on optimizing the conditions for the final oxidation step in Route 1 to maximize yield and purity.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Tert-butyl 3-acetylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling Tert-butyl 3-acetylazetidine-1-carboxylate.

Hazard Identification and Personal Protective Equipment

Based on data from similar azetidine compounds, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a comprehensive PPE strategy is crucial.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles or Full Face ShieldChemical splash goggles are essential. A face shield should be used with goggles when there is a higher risk of splashes. Conforming to EN 166 (EU) or NIOSH (US) standards is recommended.[4][5]Protects against splashes and potential vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-Resistant GlovesHigh-performance nitrile or neoprene gloves are recommended. Regularly inspect gloves for tears or punctures and change them frequently.[4]Prevents skin contact, which can cause irritation.[1][2]
Body Protection Chemical-Resistant Laboratory Coat or GownA disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs is ideal.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection RespiratorShould be used in poorly ventilated areas or when there is a risk of inhaling vapors. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[4]Azetidine compounds can release harmful vapors upon inhalation.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability of the compound and prevent accidental exposure.

Table 2: Handling and Storage Procedures

ProcedureProtocolRationale
Handling - Handle in a well-ventilated area or in a chemical fume hood.[5] - Avoid contact with skin, eyes, and personal clothing.[2] - Wash hands thoroughly after handling.[1][5] - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] - Do not eat, drink, or smoke when using this product.[5]To minimize exposure and prevent accidental ingestion or inhalation.
Storage - Store in a tightly-closed container.[2] - Keep in a dry, cool, and well-ventilated place.[2][4] - Store away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[4]To maintain chemical stability and prevent hazardous reactions.

Emergency Procedures

In case of exposure or spill, immediate and appropriate action is necessary.

Table 3: First-Aid and Spill Response

EmergencyProcedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing and gloves before reuse. Get medical attention.[4]
Inhalation Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[4]
Ingestion Do NOT induce vomiting. Clean mouth with water and call a physician or poison control center immediately.[4]
Spill Ensure adequate ventilation. Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 4: Waste Disposal Protocol

Waste TypeDisposal Method
Chemical Waste Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.
Contaminated PPE Used gloves, gowns, and other disposable PPE should be collected in a designated hazardous waste container.
General Disposal Dispose of all waste in accordance with local, state, and federal regulations.[1] Do not empty into drains.[4]

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for safely handling and disposing of this compound.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency prep_sds Consult SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe handle_hood Work in Fume Hood prep_ppe->handle_hood handle_avoid Avoid Contact & Inhalation handle_hood->handle_avoid em_spill Spill handle_hood->em_spill storage_container Tightly Closed Container handle_avoid->storage_container disp_waste Collect Hazardous Waste handle_avoid->disp_waste em_exposure Exposure handle_avoid->em_exposure storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_regs Follow Regulations disp_ppe->disp_regs em_spill->disp_waste em_exposure->prep_sds Refer to First Aid

Caption: Workflow for safe handling of this compound.

References

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